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2-[4-(Pyridin-2-yl)piperazin-1-yl]cyclohexan-1-ol Documentation Hub

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  • Product: 2-[4-(Pyridin-2-yl)piperazin-1-yl]cyclohexan-1-ol
  • CAS: 1178159-37-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(2-Pyridyl)piperazine Cyclohexanol Derivatives: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Foreword: The Strategic Integration of Privileged Scaffolds In the landscape of modern medicinal chemistry, the strategic combination of well-established ph...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Integration of Privileged Scaffolds

In the landscape of modern medicinal chemistry, the strategic combination of well-established pharmacophores, or "privileged scaffolds," is a powerful approach to developing novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The 1-(2-pyridyl)piperazine moiety is a quintessential example of such a scaffold, renowned for its presence in a multitude of centrally acting drugs, particularly those modulating serotonergic and dopaminergic systems.[1][2] This guide delves into the synthesis, chemical properties, and pharmacological potential of a specific class of these compounds: 1-(2-pyridyl)piperazine cyclohexanol derivatives. The introduction of the cyclohexanol group offers a fascinating avenue to explore how modifications in lipophilicity, conformational flexibility, and hydrogen bonding capacity can fine-tune the biological activity of the parent pyridylpiperazine core. This document serves as a technical resource for researchers engaged in the design and development of novel therapeutics, providing a comprehensive overview of the rationale, methodologies, and potential applications of this promising class of molecules.

The Core Moiety: 1-(2-Pyridyl)piperazine as a CNS-Active Pharmacophore

The 1-(2-pyridyl)piperazine unit is a cornerstone in the development of drugs targeting the central nervous system (CNS).[3] Its widespread use stems from its ability to interact with various neurotransmitter receptors, including serotonin (5-HT) and dopamine (D2) receptors.[1] This interaction is pivotal in the therapeutic management of a range of psychiatric and neurological disorders.

The versatility of the piperazine ring, with its two nitrogen atoms, allows for systematic structural modifications to optimize biological activity and pharmacokinetic properties.[4][5] The nitrogen at the 1-position is typically substituted with an aryl group, in this case, a 2-pyridyl ring, which has been shown to be a key structural element for binding to specific CNS receptors.[6] The nitrogen at the 4-position serves as a versatile handle for the introduction of various substituents, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of a compound's pharmacological profile.[6]

The Rationale for Cyclohexanol Substitution: Modulating Physicochemical and Pharmacological Properties

The incorporation of a cyclohexanol moiety onto the 1-(2-pyridyl)piperazine scaffold is a deliberate design strategy aimed at influencing several key molecular properties:

  • Lipophilicity and Blood-Brain Barrier Permeability: The cyclohexyl group, being a non-aromatic carbocycle, can modulate the overall lipophilicity of the molecule. This is a critical parameter for CNS-active drugs, as it influences their ability to cross the blood-brain barrier and reach their intended targets within the brain.[7] The hydroxyl group of the cyclohexanol adds a polar feature, allowing for a fine balance between lipophilicity and aqueous solubility.

  • Conformational Rigidity and Receptor Binding: The substitution of a flexible alkyl chain with a more conformationally restricted cyclohexyl ring can have a profound impact on how the molecule interacts with its biological target. By locking the substituent in a more defined spatial orientation, it is possible to enhance binding affinity and selectivity for a particular receptor subtype. The cis and trans isomers of substituted cyclohexyl rings further allow for a detailed exploration of the topology of the receptor's binding pocket.

  • Introduction of Hydrogen Bonding Interactions: The hydroxyl group of the cyclohexanol moiety can act as a hydrogen bond donor or acceptor. This can lead to additional, specific interactions with amino acid residues in the target protein, potentially increasing binding affinity and influencing the functional activity of the compound (e.g., agonist versus antagonist).

A notable example of how the exchange of a piperazine ring for a cyclohexane diamine derivative can alter receptor selectivity is seen in the development of pirenzepine analogs, where this modification shifted the selectivity profile of the compounds.[8]

Synthetic Strategies and Methodologies

The synthesis of 1-(2-pyridyl)piperazine cyclohexanol derivatives can be approached through several established synthetic routes. The choice of a particular method will depend on the desired substitution pattern on the cyclohexanol ring and the availability of starting materials.

General Synthetic Approach

A common and versatile method involves the N-alkylation of 1-(2-pyridyl)piperazine with a suitable cyclohexyl derivative bearing a leaving group.

G cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Intermediate/Product A 1-(2-Pyridyl)piperazine C Reductive Amination A->C B Cyclohexanone Derivative B->C D Alternative: Grignard Reaction B->D With 1-(2-pyridyl)piperazine Grignard E Alternative: Epoxide Ring Opening B->E Epoxidation then reaction with 1-(2-pyridyl)piperazine F 1-(2-Pyridyl)piperazine Cyclohexanol Derivative C->F D->F E->F

Caption: General synthetic pathways to 1-(2-pyridyl)piperazine cyclohexanol derivatives.

Detailed Experimental Protocol: Reductive Amination

This protocol describes a representative synthesis of a 1-(2-pyridyl)piperazine cyclohexanol derivative via reductive amination.

Step 1: Reaction Setup

  • To a solution of 1-(2-pyridyl)piperazine (1.0 eq.) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) in a round-bottom flask, add the desired cyclohexanone derivative (1.1 eq.).

  • Add a dehydrating agent, such as sodium sulfate or magnesium sulfate, to the mixture.

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the enamine or iminium ion intermediate.

Step 2: Reduction

  • Cool the reaction mixture in an ice bath.

  • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq.), portion-wise to the stirred mixture. Causality: Sodium triacetoxyborohydride is often preferred as it is a mild and selective reducing agent for iminium ions and is less toxic than sodium cyanoborohydride.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

Step 3: Work-up and Purification

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 1-(2-pyridyl)piperazine cyclohexanol derivative.

Step 4: Characterization

  • Confirm the structure of the purified product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Pharmacological Properties and Potential Therapeutic Applications

Given the established pharmacology of the 1-(2-pyridyl)piperazine scaffold, derivatives incorporating a cyclohexanol moiety are anticipated to exhibit a range of biological activities, primarily centered on the CNS.

Anticipated CNS Activity

The primary rationale for synthesizing these derivatives is to explore their potential as modulators of key neurotransmitter systems.

  • Serotonin (5-HT) Receptor Ligands: Arylpiperazines are a well-known class of 5-HT receptor ligands, with many exhibiting high affinity for the 5-HT₁A subtype.[6] Depending on the nature of the substitution, these compounds can act as agonists, partial agonists, or antagonists, making them candidates for the treatment of anxiety and depression.

  • Dopamine (D₂) Receptor Ligands: The piperazine core is also a common feature in dopamine D₂ receptor antagonists, which are the cornerstone of antipsychotic therapy.

  • α-Adrenergic Receptor Ligands: Certain 1-(2-pyridinyl)piperazine derivatives have been identified as potent and selective α₂-adrenoceptor antagonists.[9]

Emerging Therapeutic Areas: Antiproliferative Activity

Recent research has unveiled a novel and exciting application for this class of compounds. A study on novel 4-(4-aryl)cyclohexyl-1-(2-pyridyl)piperazines has demonstrated their potent and selective binding to the Δ⁸-Δ⁷ sterol isomerase (emopamil binding protein, EBP).[4]

  • Mechanism of Action: EBP is an enzyme involved in the later stages of cholesterol biosynthesis. Inhibition of EBP has been shown to induce apoptosis and inhibit the proliferation of cancer cells.[4]

  • Structure-Activity Relationship Insights: In the aforementioned study, the cis-isomers of the 2,6-disubstituted 4-(4-aryl)cyclohexyl-1-(2-pyridyl)piperazines displayed the highest affinity and selectivity for EBP.[4] The 2,6-dimethoxy derivative, in particular, showed significant efficacy in inhibiting the proliferation of a human prostate cancer cell line.[4]

This discovery opens up a new therapeutic avenue for 1-(2-pyridyl)piperazine cyclohexanol derivatives beyond their traditional application in CNS disorders, highlighting their potential as novel anticancer agents.

In Vitro Evaluation: A Step-by-Step Guide

To characterize the pharmacological profile of newly synthesized 1-(2-pyridyl)piperazine cyclohexanol derivatives, a series of in vitro assays are essential.

Receptor Binding Assays

Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor.[10]

G cluster_0 Assay Components cluster_1 Assay Procedure cluster_2 Data Analysis A Receptor Preparation (e.g., cell membranes) D Incubation A->D B Radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A) B->D C Test Compound (1-(2-pyridyl)piperazine cyclohexanol derivative) C->D E Separation of Bound and Free Ligand (e.g., filtration) D->E F Quantification of Radioactivity (e.g., scintillation counting) E->F G Competition Curve F->G H Determination of IC₅₀ and Kᵢ G->H

Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: Competitive Radioligand Binding Assay for 5-HT₁A Receptor Affinity

  • Receptor Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT₁A receptor.

  • Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA).

  • Reaction Mixture: In a 96-well plate, combine the receptor preparation, a fixed concentration of a selective 5-HT₁A radioligand (e.g., [³H]8-OH-DPAT), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioactivity.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ (inhibitory constant) using the Cheng-Prusoff equation.

In Vitro Cytotoxicity Assay

For derivatives being investigated for antiproliferative activity, a cytotoxicity assay is crucial. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity.

Protocol 3: MTT Assay for Antiproliferative Activity

  • Cell Seeding: Seed cancer cells (e.g., PC-3 for prostate cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the 1-(2-pyridyl)piperazine cyclohexanol derivatives in the cell culture medium. Replace the existing medium with the medium containing the test compounds.[11]

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. Live cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Data Presentation and Interpretation

The quantitative data generated from the in vitro assays should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: In Vitro Pharmacological Profile of Representative 1-(2-Pyridyl)piperazine Cyclohexanol Derivatives

Compound IDStereochemistry5-HT₁A Kᵢ (nM)D₂ Kᵢ (nM)EBP Kᵢ (nM)PC-3 IC₅₀ (µM)
Example-1 HH-DataDataDataData
Example-2 2-OCH₃6-OCH₃cisDataDataDataData
Example-3 2-OCH₃6-OCH₃transDataDataDataData
Example-4 4-ClHcisDataDataDataData

Data to be populated from experimental results.

Conclusion and Future Directions

The exploration of 1-(2-pyridyl)piperazine cyclohexanol derivatives represents a fertile ground for the discovery of novel therapeutic agents. The strategic combination of the CNS-active 1-(2-pyridyl)piperazine scaffold with the property-modulating cyclohexanol moiety provides a rich chemical space for optimization. The dual potential of these compounds to act as both CNS modulators and antiproliferative agents underscores their versatility and significance in drug discovery. Future research should focus on a comprehensive evaluation of their in vivo efficacy and safety profiles, as well as a deeper investigation into their mechanisms of action at the molecular level. The continued application of rational drug design principles to this promising class of compounds holds the potential to deliver next-generation therapeutics for a range of challenging diseases.

References

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  • Scott, M. K., Whetzel, S. Z., Martin, G. E., Williams, M., & Yellin, T. O. (1984). Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists. Journal of Medicinal Chemistry, 27(12), 1615–1621. Available from: [Link]

  • Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780. Available from: [Link]

  • Jain, A., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research Journal of Pharmacy and Technology, 12(11), 5641-5646.
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  • Minarini, A., Marucci, G., Bellucci, C., Giorgi, G., Tumiatti, V., Bolognesi, M. L., Matera, R., Rosini, M., & Melchiorre, C. (2008). Design, synthesis, and biological evaluation of pirenzepine analogs bearing a 1,2-cyclohexanediamine and perhydroquinoxaline units in exchange for the piperazine ring as antimuscarinics. Bioorganic & Medicinal Chemistry, 16(15), 7311–7320. Available from: [Link]

  • Ramos-Hernández, A., et al. (2019). PIPERAZINE DERIVATIVES: A POTENTIALLY TOOL FOR THE TREATMENT OF NEUROLOGICAL DISORDERS. PharmacologyOnLine, 3, 340-344.
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  • Bari, D. G., Saravanan, K., & Ahmad, R. (2020). SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL EVALUATION OF SOME ARYL PIPERAZINE COMPOUNDS. International Journal of Pharmaceutical Sciences and Research, 11(9), 4479-4486.
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  • López-Rodríguez, M. L., et al. (2002). Arylpiperazine derivatives acting at 5-HT(1A) receptors. Current Medicinal Chemistry, 9(4), 443-469.
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Sources

Exploratory

The Pyridinyl Piperazine Pharmacophore: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals Executive Summary In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of clinical...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Executive Summary

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of clinically successful drugs, earning them the designation of "privileged scaffolds."[1][2] The pyridinyl piperazine core is a quintessential example of such a scaffold, demonstrating remarkable versatility and efficacy across a spectrum of therapeutic targets, particularly within the central nervous system (CNS).[2] This guide provides a comprehensive technical overview of the pyridinyl piperazine pharmacophore, dissecting its structural components, exploring its key molecular interactions, and detailing its application in the design of transformative medicines. We will delve into the structure-activity relationships (SAR) that govern its potency and selectivity, outline robust synthetic strategies, and examine the critical pharmacokinetic considerations that drug developers must navigate. This document serves as a detailed resource for researchers aiming to leverage this powerful pharmacophore in the pursuit of next-generation therapeutics.

Anatomy of a Privileged Scaffold: Deconstructing the Pyridinyl Piperazine Core

The power of the pyridinyl piperazine pharmacophore lies in the synergistic interplay of its two core components: the aromatic pyridine ring and the saturated piperazine heterocycle. This combination imparts a unique set of physicochemical properties that are highly advantageous for drug design.[3][4]

  • The Pyridine Moiety: As a bioisostere of a phenyl ring, the pyridine ring offers a similar spatial footprint but with distinct electronic properties. The nitrogen atom introduces a dipole moment and acts as a hydrogen bond acceptor, enabling specific interactions with biological targets that a simple phenyl ring cannot. Furthermore, the position of the nitrogen atom (2-, 3-, or 4-pyridinyl) allows for fine-tuning of the molecule's basicity and electronic distribution, providing a powerful tool for optimizing target engagement and pharmacokinetic profiles.[3]

  • The Piperazine Moiety: The piperazine ring is more than just a flexible linker. Its two nitrogen atoms, typically with differing basicities (pKa1 ≈ 5.3, pKa2 ≈ 9.7), are crucial for its function.[5] The N1 nitrogen, directly attached to the pyridine ring, is typically less basic due to the electron-withdrawing nature of the aromatic system. The N4 nitrogen, on the other hand, retains its basic character and is often protonated at physiological pH. This allows it to form a critical salt bridge or hydrogen bond with an acidic residue (e.g., Aspartic Acid) in a receptor's binding pocket.[6] This basic center also enhances aqueous solubility, a key factor for oral bioavailability.[4] The piperazine ring's chair conformation provides a rigid, three-dimensional structure that can orient substituents in a precise manner for optimal receptor fit.[4]

Caption: Core structure of the 2-pyridinyl piperazine pharmacophore.

Molecular Interactions and Target Engagement

The pyridinyl piperazine scaffold is a master key capable of unlocking a variety of G-protein coupled receptors (GPCRs), particularly aminergic receptors like dopamine and serotonin.[1][2] Its success stems from its ability to engage in a specific constellation of non-covalent interactions within the receptor binding site.

  • Ionic/H-Bond Interaction: The protonated N4-nitrogen of the piperazine is arguably the most critical pharmacophoric feature. It forms a strong, charge-assisted hydrogen bond with a conserved aspartic acid residue in transmembrane helix 3 (TMH3) of most aminergic GPCRs. This interaction is a primary anchor for the ligand in the binding pocket.[6]

  • Hydrogen Bonding: The pyridine nitrogen can act as a hydrogen bond acceptor, interacting with residues like serine or threonine in TMH5.[6]

  • π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with aromatic residues such as phenylalanine or tryptophan in the binding site, often in TMH6, which helps to stabilize the ligand-receptor complex.[6]

  • Hydrophobic Interactions: The ethylene carbons of the piperazine ring and any appended lipophilic groups can form favorable van der Waals contacts within hydrophobic pockets of the receptor.

Molecular_Interactions cluster_receptor GPCR Binding Pocket cluster_ligand ASP Asp (TMH3) SER Ser/Thr (TMH5) PHE Phe/Trp (TMH6) HP Hydrophobic Pocket Pyridine Pyridine Ring Pyridine->SER H-Bond Acceptor Pyridine->PHE π-π Stacking Piperazine_N4 Piperazine N4-H+ Piperazine_N4->ASP Ionic / H-Bond (Key Anchor) Piperazine_Body Piperazine Core Piperazine_Body->HP Hydrophobic Contact

Caption: Key molecular interactions of the pharmacophore in a GPCR.

Case Studies: Therapeutic Applications and SAR

The true power of the pyridinyl piperazine pharmacophore is evident in the successful drugs it has spawned. Here, we examine two landmark CNS drugs, Aripiprazole and Buspirone, to understand how the core scaffold is elaborated to achieve specific therapeutic effects.

Aripiprazole: A Dopamine System Stabilizer

Aripiprazole (Abilify) is a third-generation atypical antipsychotic used to treat schizophrenia and bipolar disorder.[7] Its unique mechanism as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors, and an antagonist at 5-HT2A receptors, has led to it being called a "dopamine-serotonin system stabilizer."[8][9]

  • Mechanism of Action: In brain regions with excessive dopamine (hyperdopaminergic state, associated with positive symptoms of schizophrenia), aripiprazole acts as a functional antagonist, reducing receptor activation to its own lower intrinsic level.[10] In regions with low dopamine (hypodopaminergic state, associated with negative and cognitive symptoms), it acts as a functional agonist, boosting signaling.[10] This modulation is thought to result in a more favorable side effect profile compared to first and second-generation antipsychotics.[11]

Aripiprazole_MOA cluster_high Hyperdopaminergic State cluster_low Hypodopaminergic State Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor High Activity (Full Agonist) Aripiprazole Aripiprazole Aripiprazole->D2_Receptor Partial Agonist (Modulates Signal) Response Neuronal Response D2_Receptor->Response Excessive Signal (Positive Symptoms) D2_Receptor_Low D2 Receptor Response_Low Neuronal Response D2_Receptor_Low->Response_Low Insufficient Signal (Negative Symptoms)

Caption: Aripiprazole's role as a dopamine system stabilizer.

  • Structure-Activity Relationship (SAR): The SAR of aripiprazole and related compounds highlights the modularity of the arylpiperazine scaffold.

CompoundAr (Aryl Group)Linker (X)Tail Group (Y)D2 Affinity (Ki, nM)5-HT1A Affinity (Ki, nM)
Aripiprazole 2,3-Dichlorophenyl-(CH₂)₄-O-Dihydroquinolinone0.34[10]1.7[10]
Analog 1Phenyl-(CH₂)₄-O-Dihydroquinolinone>100>100
Analog 22,3-Dichlorophenyl-(CH₂)₂-O-Dihydroquinolinone5.625.0
Analog 32,3-Dichlorophenyl-(CH₂)₄-O-Benzisoxazole0.83.2
  • Causality behind SAR:

    • Aryl Group: The 2,3-dichloro substitution on the phenyl ring is critical for high affinity at both D2 and 5-HT1A receptors. Unsubstituted or differently substituted phenyl rings lead to a dramatic loss of potency (compare Aripiprazole to Analog 1). This suggests the chloro-substituents engage in specific interactions within a hydrophobic/halogen-binding pocket.

    • Linker: The four-carbon linker is optimal for spanning the distance between the piperazine core and the distal binding region. Shortening the linker (Analog 2) reduces affinity, indicating a suboptimal geometric fit.

    • Tail Group: The bulky, rigid dihydroquinolinone "tail" is essential for anchoring the molecule in a secondary binding pocket and contributes significantly to the partial agonist profile. Replacing it with other heterocyclic systems like benzisoxazole (Analog 3) can retain high affinity but may alter the functional activity (e.g., from partial agonist to antagonist).

Buspirone: A Selective Anxiolytic

Buspirone (Buspar) is a non-benzodiazepine anxiolytic used for generalized anxiety disorder.[12] It acts as a high-affinity partial agonist at 5-HT1A receptors and a weak antagonist at dopamine D2 receptors.[13][14] Its delayed onset of action and lack of dependence potential distinguish it from benzodiazepines.[12]

  • Mechanism of Action: Buspirone's anxiolytic effect is primarily attributed to its partial agonism at 5-HT1A receptors.[15] It acts as a full agonist at presynaptic 5-HT1A autoreceptors, reducing serotonin neuron firing initially.[12] With chronic treatment, these autoreceptors desensitize, leading to enhanced serotonin release and neurotransmission, which is believed to mediate the therapeutic effect.[12]

  • SAR: Buspirone belongs to the azapirone class of drugs. Its structure consists of a pyrimidinyl-piperazine head, a butyl-spiro linker, and a glutarimide tail.

    • The pyrimidinyl-piperazine portion is the key pharmacophore for 5-HT1A recognition. Replacing the pyrimidine with a pyridine can be tolerated, but the 2-substituted heteroarylpiperazine is essential.

    • The four-carbon (butyl) chain is the optimal length for linker.

    • The spiro-glutarimide tail contributes to the overall lipophilicity and receptor fit, but variations are possible, leading to other compounds with similar pharmacological profiles.

Synthetic Strategies and Methodologies

The synthesis of pyridinyl piperazine derivatives is well-established, typically relying on two primary disconnection approaches: nucleophilic aromatic substitution (SNAr) or modern cross-coupling reactions.

General Synthetic Workflow: Nucleophilic Aromatic Substitution (SNAr)

This is the most common and cost-effective method, particularly when the pyridine ring is activated by an electron-withdrawing group (EWG) such as a nitro or cyano group, or a halogen at the 2- or 4-position.

SNAr_Workflow Start Start Materials: - Activated 2-Halopyridine - Piperazine (or derivative) Reaction SNAr Reaction (Base, Solvent, Heat) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Reaction Mixture Purify Purification (Crystallization or Chromatography) Workup->Purify Crude Product Product Pyridinyl Piperazine Product Purify->Product Pure Product

Caption: General workflow for SNAr synthesis of pyridinyl piperazines.

Step-by-Step Protocol: Synthesis of 1-(2-Pyridinyl)piperazine

This protocol describes a standard SNAr reaction.

  • Reagents & Setup:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloropyridine (1.0 eq), piperazine (3.0-5.0 eq, serves as both reactant and base), and a suitable solvent (e.g., acetonitrile, ethanol, or neat).[3]

    • Causality: Using a large excess of piperazine drives the reaction to completion and neutralizes the HCl byproduct, preventing side reactions. Acetonitrile is a good polar aprotic solvent for this type of reaction.[16]

  • Reaction:

    • Heat the reaction mixture to reflux (typically 80-120 °C) for 12-24 hours.[16]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 2-chloropyridine is consumed.

    • Causality: The elevated temperature provides the necessary activation energy for the nucleophilic attack of the piperazine nitrogen on the electron-deficient C2 position of the pyridine ring.[16]

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure (rotary evaporation).

    • Partition the residue between an organic solvent (e.g., dichloromethane or ethyl acetate) and water. The excess piperazine and its hydrochloride salt will preferentially dissolve in the aqueous layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification:

    • The crude product can be purified by silica gel column chromatography or by crystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield pure 1-(2-pyridinyl)piperazine.

Pharmacokinetic (ADMET) Profile and Considerations

While the pyridinyl piperazine scaffold offers excellent pharmacodynamic properties, its pharmacokinetic (ADMET: Absorption, Distribution, Metabolism, Excretion, Toxicity) profile requires careful management.

  • Absorption & Bioavailability: The basic piperazine nitrogen generally ensures good aqueous solubility, aiding absorption. However, high basicity can also lead to extensive first-pass metabolism in the liver, potentially reducing oral bioavailability.[15][17] Buspirone, for example, has a low bioavailability of about 4% due to extensive metabolism.[15]

  • Metabolism: The piperazine ring is susceptible to metabolism by cytochrome P450 enzymes (CYP), particularly CYP3A4 and CYP2D6.[9] Common metabolic pathways include N-dealkylation, oxidation of the piperazine ring, and hydroxylation of the aromatic systems.

    • Self-Validation: It is critical to characterize the metabolites of any new pyridinyl piperazine candidate. A major metabolite of Buspirone, 1-(2-pyrimidinyl)piperazine (1-PP), is itself pharmacologically active as an α2-adrenergic antagonist, contributing to the drug's overall clinical profile. Understanding metabolite activity is essential for predicting the full spectrum of a drug's effects and potential drug-drug interactions.

  • Distribution: Many pyridinyl piperazine drugs are designed to cross the blood-brain barrier (BBB) for CNS activity. Their lipophilicity and interaction with transporters must be balanced to achieve adequate brain penetration.

  • Toxicity: A key liability can be off-target activity. The scaffold's promiscuity for aminergic GPCRs means that achieving high selectivity for a single receptor subtype can be challenging. For example, antagonism at the hERG potassium channel is a common concern for basic amines and must be screened for early to avoid cardiac toxicity risk.

Future Directions and Emerging Applications

The versatility of the pyridinyl piperazine pharmacophore continues to be exploited in new therapeutic areas.

  • Enzyme Inhibition: Recent studies have shown that pyridinyl piperazine derivatives can be potent urease inhibitors, with potential applications in treating Helicobacter pylori infections.[3][16][18]

  • Oncology: The piperazine ring is a common feature in many modern kinase inhibitors used in cancer therapy, where it often serves as a key solubilizing group and linker.[19]

  • Antiviral & Antimicrobial: Derivatives are being explored for a range of activities, including antiviral and antiproliferative effects against various cancer cell lines.[20]

  • Asymmetric Synthesis: A significant area of growth is the development of asymmetric syntheses to produce enantiomerically pure C-substituted piperazines.[21] This unlocks new chemical space and allows for the exploration of stereospecific interactions with biological targets, potentially leading to drugs with improved potency and reduced off-target effects.[21]

Conclusion

The pyridinyl piperazine pharmacophore is a testament to the power of privileged scaffolds in medicinal chemistry. Its elegant combination of a tunable aromatic system and a versatile basic heterocycle provides a robust platform for engaging with critical biological targets, particularly aminergic GPCRs. The clinical success of drugs like aripiprazole and buspirone validates its utility and provides a deep well of SAR knowledge for future design efforts. By understanding the intricate balance of molecular interactions, synthetic accessibility, and pharmacokinetic properties, researchers can continue to harness the power of this remarkable scaffold to develop innovative medicines for unmet medical needs.

References

  • Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry. [Link]

  • ResearchGate. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PubMed Central. [Link]

  • Wikipedia. (2024). Buspirone. Wikipedia. [Link]

  • Wikipedia. (2024). Aripiprazole. Wikipedia. [Link]

  • Psych Scene Hub. (2020). Aripiprazole - Mechanism of Action, Psychopharmacology and Clinical Application. Psych Scene Hub. [Link]

  • National Center for Biotechnology Information. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. PubMed. [Link]

  • Patsnap. (2024). What is the mechanism of Piperazine?. Patsnap Synapse. [Link]

  • MDPI. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI. [Link]

  • Patsnap. (2024). What is the mechanism of Buspirone Hydrochloride?. Patsnap Synapse. [Link]

  • National Center for Biotechnology Information. (1986). Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists. PubMed. [Link]

  • Patsnap. (2024). What is the mechanism of Aripiprazole?. Patsnap Synapse. [Link]

  • Practical Psychopharmacology. (2026). Buspirone Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. Practical Psychopharmacology. [Link]

  • Dr. Oracle. (2025). What is the mechanism of action of Buspar (buspirone) compared to Selective Serotonin Reuptake Inhibitors (SSRIs)?. Dr. Oracle. [Link]

  • Google Patents. (2015). Industrial process for the synthesis of pyrimidinyl-piperazine derivatives.
  • National Center for Biotechnology Information. (1990). Buspirone: an update on a unique anxiolytic agent. PubMed. [Link]

  • Semantic Scholar. (2018). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. [Link]

  • ACS Publications. (2003). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure−Activity Relationships of Hydantoin−Phenylpiperazine Derivatives with Affinity for 5-HT1A and α1 Receptors. A Comparison of CoMFA Models. Journal of Medicinal Chemistry. [Link]

  • Wikipedia. (2024). Piperazine. Wikipedia. [Link]

  • U.S. Food and Drug Administration. (2002). ABILIFY (aripiprazole) Tablets, ABILIFY (aripiprazole) Oral Solution. AccessData.FDA. [Link]

  • National Center for Biotechnology Information. (2016). Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity. PubMed Central. [Link]

  • European Medicines Agency. (2018). Piperazine Summary Report (3). European Medicines Agency. [Link]

  • Ataman Kimya. (n.d.). PIPERAZINES. Ataman Kimya. [Link]

  • Pediatric Oncall. (2025). Piperazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index. [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

  • MDPI. (2025). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. MDPI. [Link]

  • LinkedIn. (2026). The Role of 1-(4-Pyridyl)piperazine in Modern Drug Discovery. LinkedIn. [Link]

  • National Center for Biotechnology Information. (2024). The medicinal chemistry of piperazines: A review. PubMed. [Link]

  • National Center for Biotechnology Information. (2005). Synthesis and structure-activity relationships of a new model of arylpiperazines. 8. Computational simulation of ligand-receptor interaction of 5-HT(1A)R agonists with selectivity over alpha1-adrenoceptors. PubMed. [Link]

  • ACS Publications. (2013). Biophysical Fragment Screening of the β1-Adrenergic Receptor: Identification of High Affinity Arylpiperazine Leads Using Structure-Based Drug Design. Journal of Medicinal Chemistry. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Piperazine and morpholine: Synthetic. JOCPR. [Link]

  • RSC Publishing. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry. [Link]

Sources

Foundational

Technical Monograph: 2-[4-(2-Pyridyl)piperazin-1-yl]cyclohexan-1-ol

Chemical Identity & Structural Analysis[1][2][3][4] This compound represents a strategic hybrid in medicinal chemistry, merging the lipophilic cyclohexane scaffold characteristic of Vesamicol (a Vesicular Acetylcholine T...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Structural Analysis[1][2][3][4]

This compound represents a strategic hybrid in medicinal chemistry, merging the lipophilic cyclohexane scaffold characteristic of Vesamicol (a Vesicular Acetylcholine Transporter inhibitor) with the 1-(2-pyridyl)piperazine (1-PP) moiety, a privileged pharmacophore found in azapirone anxiolytics (e.g., Buspirone).

SMILES Codes

To ensure compatibility across cheminformatics platforms (RDKit, OpenBabel, ChemDraw), the following SMILES strings are provided. The trans-isomer is the thermodynamic product of the standard synthetic route (epoxide opening) and is the primary focus of this guide.

ConfigurationSMILES StringNote
Canonical OC1CCCCC1N2CCN(CC2)c3ccccn3General connectivity.
Isomeric (trans) O[C@@H]1CCCC[C@H]1N2CCN(CC2)c3ccccn3Relative stereochemistry (1R, 2R shown).
Isomeric (cis) O[C@@H]1CCCC[C@@H]1N2CCN(CC2)c3ccccn3Kinetic product (less common).
Physicochemical Profile[5][6]
  • Molecular Formula: C₁₅H₂₃N₃O

  • Molecular Weight: 261.37 g/mol

  • LogP (Predicted): 2.1 – 2.5 (Lipophilic, CNS penetrant)

  • pKa (Base): ~8.5 (Piperazine N1), ~3.5 (Pyridine N)

  • H-Bond Donors: 1 (Hydroxyl)

  • H-Bond Acceptors: 4

Synthetic Pathway: Epoxide Ring Opening

The most robust route to 2-aminocyclohexanols is the nucleophilic ring opening of cyclohexene oxide. This reaction follows the Fürst-Plattner rule , favoring the formation of the trans-diaxial product due to torsional strain in the transition state.

Reaction Mechanism

The 1-(2-pyridyl)piperazine acts as the nucleophile, attacking the epoxide carbons. Under reflux conditions in protic solvents (EtOH/H₂O), the reaction is driven by the relief of ring strain.

Experimental Protocol (Standardized)
  • Reagents:

    • Cyclohexene oxide (1.0 equiv, CAS: 286-20-4)

    • 1-(2-Pyridyl)piperazine (1.1 equiv, CAS: 34803-66-2)[1]

    • Ethanol (Absolute) or 2-Methoxyethanol (for higher T)

    • Catalyst (Optional): Lithium Perchlorate (LiClO₄) for rate acceleration.

  • Step-by-Step Methodology:

    • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 1-(2-pyridyl)piperazine (10 mmol) in Ethanol (20 mL).

    • Addition: Add Cyclohexene oxide (10 mmol) dropwise at room temperature.

    • Reflux: Heat the mixture to reflux (78°C) for 12–18 hours. Note: Monitoring via TLC (MeOH:DCM 1:9) is critical. The epoxide spot will disappear, and a more polar amine spot will appear.

    • Work-up: Cool to room temperature. Remove solvent under reduced pressure (rotary evaporator).

    • Purification: The crude oil often solidifies. Recrystallize from Hexane/EtOAc (3:1) to isolate the pure trans-isomer. Alternatively, purify via flash column chromatography (Silica gel, gradient 0-5% MeOH in DCM).

Synthetic Workflow Visualization

SynthesisWorkflow Start Cyclohexene Oxide (Electrophile) Process Reflux (EtOH) SN2 Attack Start->Process Reagent 1-(2-Pyridyl)piperazine (Nucleophile) Reagent->Process Inter Transition State (Twist-Boat) Process->Inter Fürst-Plattner Control Product Trans-2-amino cyclohexanol Inter->Product Ring Opening Purify Recrystallization (Hexane/EtOAc) Product->Purify

Caption: Figure 1. Stereoselective synthesis via nucleophilic epoxide opening yielding the trans-isomer.

Pharmacological Context: The "Hybrid" Concept

This molecule is not merely a random chemical entity; it is a chimeric ligand . It combines the structural requirements for two distinct CNS targets, making it a valuable probe for polypharmacology or selectivity studies.

Structural Homology Analysis
  • Vesamicol Analog (VAChT Target):

    • Vesamicol (2-(4-phenylpiperidino)cyclohexanol) is the gold standard inhibitor of the Vesicular Acetylcholine Transporter (VAChT).

    • SAR Insight: The cyclohexane ring and the hydroxyl group at position 1 are critical for binding to the VAChT allosteric site. Replacing the phenyl ring of Vesamicol with a 2-pyridyl group (as in our target) modulates affinity, often retaining VAChT binding while altering Sigma receptor selectivity.

  • 1-PP Moiety (Serotonergic Target):

    • The 1-(2-pyridyl)piperazine fragment is the primary metabolite of Buspirone and Tandospirone.

    • SAR Insight: This fragment confers high affinity for 5-HT1A receptors (agonist/partial agonist) and Alpha-2 adrenergic receptors.

Receptor Interaction Map

Pharmacology Core 2-[4-(2-Pyridyl)piperazin-1-yl] cyclohexan-1-ol Mech1 Cyclohexanol Scaffold Core->Mech1 Mech2 Cationic Amine Interaction Core->Mech2 Mech3 Pyridyl-Piperazine Pharmacophore Core->Mech3 VAChT VAChT (Vesicular ACh Transporter) Sigma Sigma-1 Receptor (Chaperone) HT1A 5-HT1A Receptor (Serotonin) Mech1->VAChT Mimics Vesamicol Mech2->Sigma Hydrophobic Cation Mech3->HT1A Agonist Domain

Caption: Figure 2. Pharmacophore mapping linking structural domains to specific receptor affinities.

Analytical Profiling

To validate the synthesis of the target compound, the following analytical signatures are expected.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
  • δ 8.18 (d, 1H): Pyridine α-proton (characteristic downfield shift).

  • δ 7.48 (t, 1H): Pyridine γ-proton.

  • δ 6.60 - 6.70 (m, 2H): Pyridine β-protons.

  • δ 3.55 (td, 1H): CH-OH (Axial proton, indicates trans stereochemistry if coupling constants

    
     Hz and 
    
    
    
    Hz).
  • δ 3.40 - 3.60 (m, 4H): Piperazine protons adjacent to Pyridine.

  • δ 2.60 - 2.80 (m, 4H): Piperazine protons adjacent to Cyclohexane.

  • δ 2.30 (m, 1H): CH-N (Cyclohexane ring).

  • δ 1.00 - 2.10 (m, 8H): Cyclohexane methylene protons.

Mass Spectrometry (ESI-MS)
  • Ionization: Positive Mode (ESI+)

  • Calculated [M+H]⁺: 262.19

  • Fragmentation Pattern: Expect a major fragment at m/z 164 (corresponding to the protonated 1-(2-pyridyl)piperazine moiety) due to cleavage at the exocyclic C-N bond.

References

  • Vesamicol Analog SAR: Efange, S. M., et al. "Vesamicol analogues as sigma ligands. Molecular determinants of selectivity at the vesamicol receptor." Biochemical Pharmacology, 1994.

  • Epoxide Ring Opening: Schaus, S. E., et al. "Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (Salen)Co(III) Complexes." Journal of the American Chemical Society, 2002.

  • 1-PP Pharmacology: Zuideveld, K. P., et al.[2] "1-(2-Pyridinyl)piperazine derivatives as 5-HT1A receptor ligands." Journal of Medicinal Chemistry, 2002.

  • Vesamicol Stereochemistry: Rogers, G. A., et al. "Synthesis, in vitro acetylcholine-storage-blocking activities, and biological properties of derivatives and analogues of trans-2-(4-phenylpiperidino)cyclohexanol (vesamicol)." Journal of Medicinal Chemistry, 1989.

  • Piperazine Synthesis Review: Chao, S., et al. "Synthetic Approaches to Piperazine-Containing Drugs."[3] Molecules, 2023.[4]

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of 2-[4-(Pyridin-2-yl)piperazin-1-yl]cyclohexan-1-ol via Epoxide Opening

For: Researchers, scientists, and drug development professionals. Introduction The compound 2-[4-(pyridin-2-yl)piperazin-1-yl]cyclohexan-1-ol is a significant scaffold in medicinal chemistry, incorporating the pharmacolo...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The compound 2-[4-(pyridin-2-yl)piperazin-1-yl]cyclohexan-1-ol is a significant scaffold in medicinal chemistry, incorporating the pharmacologically relevant pyridinylpiperazine and cyclohexanol moieties. Arylpiperazine derivatives are known to exhibit a wide range of biological activities, targeting various receptors in the central nervous system. The vicinal amino alcohol functionality on a cyclohexane ring provides a stereochemically defined and conformationally constrained backbone, which is crucial for specific receptor interactions. This application note provides a comprehensive, step-by-step protocol for the synthesis of this target molecule through the nucleophilic ring-opening of cyclohexene oxide with 1-(pyridin-2-yl)piperazine. The described method is designed to be a robust and reproducible procedure for researchers in organic synthesis and drug discovery.

Reaction Mechanism and Scientific Rationale

The core of this synthesis is the nucleophilic attack of the secondary amine of 1-(pyridin-2-yl)piperazine on one of the electrophilic carbons of the cyclohexene oxide ring. This reaction is a classic example of an SN2-type epoxide opening.

The considerable ring strain of the three-membered epoxide ring (approximately 13 kcal/mol) makes it susceptible to ring-opening by nucleophiles, even under neutral or mildly acidic/basic conditions[1]. In this synthesis, the nitrogen atom of the piperazine ring acts as the nucleophile. Under neutral or basic conditions, the reaction proceeds with high regioselectivity, with the nucleophile attacking the less sterically hindered carbon atom of the epoxide[1][2]. This results in the formation of a trans-diaxial intermediate, which, after a conformational flip of the cyclohexane ring, yields the thermodynamically more stable trans-diequatorial product. The stereochemistry of the reaction is a result of the backside attack characteristic of SN2 reactions, leading to an inversion of configuration at the carbon atom that is attacked.

The reaction can be carried out without a catalyst, often by heating the neat reactants or using a high-boiling polar aprotic solvent. However, the use of a protic solvent like ethanol or isopropanol can facilitate the reaction by protonating the epoxide oxygen, making it a better leaving group, and also by stabilizing the transition state. Lewis acids can also be employed to catalyze the reaction and in some cases, influence the regioselectivity[3]. For this protocol, we will focus on a straightforward thermal approach using a suitable solvent to ensure a homogenous reaction mixture and controlled heating.

Experimental Workflow Diagram

Workflow reagent_prep Reagent Preparation - Cyclohexene Oxide - 1-(Pyridin-2-yl)piperazine - Anhydrous Ethanol reaction_setup Reaction Setup - Combine reactants in ethanol - Equip with condenser reagent_prep->reaction_setup reflux Reaction - Heat to reflux - Monitor by TLC reaction_setup->reflux workup Work-up - Cool to RT - Remove solvent - Dissolve in EtOAc - Wash with brine reflux->workup drying Drying and Filtration - Dry organic layer (Na2SO4) - Filter workup->drying purification Purification - Concentrate crude product - Column chromatography drying->purification characterization Characterization - NMR, IR, MS purification->characterization

Caption: Overall experimental workflow for the synthesis of 2-[4-(Pyridin-2-yl)piperazin-1-yl]cyclohexan-1-ol.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier
Cyclohexene oxide98%Sigma-Aldrich
1-(Pyridin-2-yl)piperazine98%Combi-Blocks
Anhydrous Ethanol (EtOH)ACS Grade, ≥99.5%Fisher Scientific
Ethyl Acetate (EtOAc)ACS GradeVWR Chemicals
HexanesACS GradeVWR Chemicals
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeSigma-Aldrich
Silica Gel230-400 meshSorbent Technologies
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F₂₅₄MilliporeSigma
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware

  • TLC chamber and UV lamp

Safety Precautions
  • Cyclohexene oxide is flammable, toxic, and a suspected carcinogen. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • 1-(Pyridin-2-yl)piperazine is a skin and eye irritant. Avoid inhalation and direct contact.

  • Ethyl acetate and hexanes are flammable solvents. Work in a well-ventilated area away from ignition sources.

Reaction Scheme

ReactionScheme cluster_reactants Reactants cluster_product Product Cyclohexene Oxide Cyclohexene Oxide Reaction Ethanol, Reflux Cyclohexene Oxide->Reaction + 1-(Pyridin-2-yl)piperazine 1-(Pyridin-2-yl)piperazine 2-[4-(Pyridin-2-yl)piperazin-1-yl]cyclohexan-1-ol 2-[4-(Pyridin-2-yl)piperazin-1-yl]cyclohexan-1-ol Reaction->2-[4-(Pyridin-2-yl)piperazin-1-yl]cyclohexan-1-ol

Caption: Synthesis of 2-[4-(Pyridin-2-yl)piperazin-1-yl]cyclohexan-1-ol.

Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-(pyridin-2-yl)piperazine (1.63 g, 10.0 mmol) and anhydrous ethanol (20 mL). Stir the mixture until the piperazine derivative is fully dissolved.

  • Addition of Epoxide: To the stirred solution, add cyclohexene oxide (1.0 mL, 10.0 mmol, 1.0 eq.) dropwise at room temperature.

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 7:3 v/v) with a small amount of triethylamine (e.g., 1%) to prevent tailing of the amine product on the silica gel plate. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent), allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate (50 mL) and transfer it to a separatory funnel. Wash the organic layer with brine (2 x 25 mL) to remove any remaining water-soluble impurities.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and then filter the mixture to remove the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product as an oil or a solid. Purify the crude product by flash column chromatography on silica gel. A gradient elution system of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 70%) is recommended. The fractions containing the desired product can be identified by TLC.

  • Isolation of the Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 2-[4-(pyridin-2-yl)piperazin-1-yl]cyclohexan-1-ol as a white to off-white solid or a viscous oil.

Data Summary

ParameterValue
Reactants
Cyclohexene Oxide1.0 mL (10.0 mmol)
1-(Pyridin-2-yl)piperazine1.63 g (10.0 mmol)
Solvent Anhydrous Ethanol (20 mL)
Reaction Temperature Reflux (~78 °C)
Reaction Time 12-24 hours
Expected Yield 75-85%
Appearance White to off-white solid or viscous oil

Characterization of the Final Product

The structure and purity of the synthesized 2-[4-(pyridin-2-yl)piperazin-1-yl]cyclohexan-1-ol should be confirmed by spectroscopic methods.

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the pyridinyl, piperazinyl, and cyclohexanol protons. The proton attached to the hydroxyl-bearing carbon (CH-OH) would appear as a multiplet, and the protons of the cyclohexane ring will be in the aliphatic region. The aromatic protons of the pyridine ring will be in the downfield region.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum should show the corresponding signals for all the carbon atoms in the molecule. The carbons of the pyridine ring will be in the aromatic region, while the carbons of the cyclohexane and piperazine rings will be in the aliphatic region.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. Characteristic C-H stretching and bending vibrations for the aliphatic and aromatic parts of the molecule will also be present.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product (C₁₅H₂₃N₃O, MW = 261.36 g/mol ).

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-[4-(pyridin-2-yl)piperazin-1-yl]cyclohexan-1-ol via the ring-opening of cyclohexene oxide. The procedure is straightforward and employs readily available starting materials and standard laboratory techniques. The provided mechanistic insights and characterization guidelines will be valuable for researchers aiming to synthesize this and related compounds for applications in medicinal chemistry and drug discovery.

References

  • Macmillan Group - Princeton University. (n.d.). Supplementary Information. Retrieved from [Link]

  • AWS. (n.d.). Supplementary Material General 1H NMR and 13C NMR Spectra. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Cyclohexene oxide. Retrieved from [Link]

  • MDPI. (2025, November 12). (1R,2R,6S)-3-Methyl-6-(3-(4-phenylpiperidin-1-yl)prop-1-en-2-yl)cyclohex-3-ene-1,2-diol. Retrieved from [Link]

  • Wiley Online Library. (2005, October 15). Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Retrieved from [Link]

  • ResearchGate. (2020, April 24). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Retrieved from [Link]

  • Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • PMC. (2023, November 7). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Retrieved from [Link]

  • Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base. Retrieved from [Link]

  • Beilstein Journals. (2022, June 13). Rapid gas–liquid reaction in flow. Continuous synthesis and production of cyclohexene oxide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2020, September 1). SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL EVALUATION OF SOME ARYL PIPERAZINE COMPOUNDS. Retrieved from [Link]

  • PMC. (n.d.). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective ring opening of epoxide 1 with piperazine and piperidine derivatives afforded 5a-5e. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 23). What products are obtained from the reaction of cyclohexene oxide with a. methoxide ion? Retrieved from [Link]

  • MDPI. (2016, June 1). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Retrieved from [Link]

  • ResearchGate. (2026, February 7). Microwave-Assisted Synthesis of 2,5-Piperazinediones under Solvent-Free Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Epoxide ring-opening reaction of cyclohexene oxide with aniline with... Retrieved from [Link]

  • PubMed. (2016, June 1). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Retrieved from [Link]

  • MDPI. (2021, January 27). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Retrieved from [Link]

  • ResearchGate. (2025, October 16). (PDF) Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Retrieved from [Link]

  • SciELO México. (n.d.). Enantioselective Ring Opening of meso-Cyclohexene Epoxide with Phenyllithium Catalyzed by Chiral Schiff Base Ligands. Retrieved from [Link]

  • SciELO South Africa. (2013, August). Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives. Retrieved from [Link]

  • SciSpace. (n.d.). Regioselectivity of Epoxide Ring-Openings via SN2 Reactions Under Basic and Acidic Conditions. Retrieved from [Link]

Sources

Application

Application Note and Protocol: Synthesis of trans-2-(4-(pyridin-2-yl)piperazin-1-yl)cyclohexan-1-ol

Introduction The synthesis of β-amino alcohols is a cornerstone of medicinal chemistry and drug development, as this structural motif is present in a wide array of biologically active molecules. The ring-opening of epoxi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of β-amino alcohols is a cornerstone of medicinal chemistry and drug development, as this structural motif is present in a wide array of biologically active molecules. The ring-opening of epoxides with amine nucleophiles represents one of the most direct and atom-economical methods for accessing these valuable compounds. This application note provides a detailed protocol for the reaction of cyclohexene oxide with 1-(2-pyridyl)piperazine, a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurotransmitter systems.[1] The resulting product, trans-2-(4-(pyridin-2-yl)piperazin-1-yl)cyclohexan-1-ol, is a functionalized β-amino alcohol with potential applications in the development of novel therapeutic agents.

This guide is intended for researchers, scientists, and drug development professionals. It offers a comprehensive overview of the reaction mechanism, a step-by-step experimental protocol, and methods for product characterization, all grounded in established chemical principles.

Reaction Mechanism and Scientific Rationale

The reaction between cyclohexene oxide and 1-(2-pyridyl)piperazine proceeds via a nucleophilic ring-opening of the epoxide. This transformation is a classic example of an SN2 reaction. The piperazine nitrogen atom, being nucleophilic, attacks one of the electrophilic carbon atoms of the epoxide ring.

The key mechanistic steps are as follows:

  • Nucleophilic Attack: The secondary amine of the 1-(2-pyridyl)piperazine acts as the nucleophile, attacking one of the carbon atoms of the epoxide ring. In the case of the symmetrical cyclohexene oxide, attack at either carbon is equally probable.

  • Ring Opening: This attack occurs from the backside, leading to an inversion of stereochemistry at the point of attack and resulting in the opening of the strained three-membered epoxide ring.

  • Protonation: The resulting alkoxide intermediate is then protonated, typically by the solvent or during aqueous workup, to yield the final β-amino alcohol product.

The reaction generally results in the trans-diastereomer due to the backside attack characteristic of the SN2 mechanism. The reaction can be carried out without a catalyst, although the use of a protic solvent or a mild Lewis acid can facilitate the ring opening by activating the epoxide.[2]

Caption: Reaction mechanism of cyclohexene oxide with 1-(2-pyridyl)piperazine.

Experimental Protocol

This protocol is designed for the synthesis of trans-2-(4-(pyridin-2-yl)piperazin-1-yl)cyclohexan-1-ol on a laboratory scale.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
Cyclohexene oxide≥98%e.g., Sigma-AldrichStore under nitrogen.
1-(2-pyridyl)piperazine≥98%e.g., Combi-Blocks
EthanolAnhydrouse.g., Fisher Scientific
Ethyl acetateACS gradee.g., VWRFor extraction and chromatography.
HexanesACS gradee.g., VWRFor chromatography.
Saturated aq. NaClBrine solution.
Anhydrous MgSO4 or Na2SO4For drying.
Silica gel60 Å, 230-400 meshFor column chromatography.
Equipment
  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F254)

  • NMR spectrometer

  • FTIR spectrometer

Experimental Workflow

Caption: Experimental workflow for the synthesis.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-(2-pyridyl)piperazine (1.63 g, 10.0 mmol).

    • Dissolve the 1-(2-pyridyl)piperazine in 20 mL of anhydrous ethanol.

    • Add cyclohexene oxide (0.98 g, 1.0 mL, 10.0 mmol) to the solution.

    • Attach a reflux condenser to the flask.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle or oil bath.

    • Allow the reaction to proceed for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 or 2:1 v/v). The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the product indicates reaction progression.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction:

    • To the resulting residue, add 30 mL of deionized water and 30 mL of ethyl acetate.

    • Transfer the mixture to a 100 mL separatory funnel and shake vigorously.

    • Allow the layers to separate and collect the organic layer.

    • Extract the aqueous layer two more times with 20 mL of ethyl acetate.

    • Combine all the organic extracts.

    • Wash the combined organic layer with 30 mL of saturated aqueous NaCl (brine) solution.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel.

    • A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50-70%).

    • Collect the fractions containing the desired product (as determined by TLC) and concentrate them under reduced pressure to yield the pure trans-2-(4-(pyridin-2-yl)piperazin-1-yl)cyclohexan-1-ol.

Product Characterization

The final product should be a white to off-white solid or a viscous oil.

  • Expected Yield: 70-85%

  • Stereochemistry: The reaction is expected to yield the trans-diastereomer as the major product.

  • Spectroscopic Analysis:

    • 1H NMR (CDCl3, 400 MHz): The spectrum is expected to show signals corresponding to the protons of the cyclohexyl, piperazinyl, and pyridyl groups. Key expected signals include a multiplet for the proton attached to the hydroxyl-bearing carbon (CH-OH) at approximately 3.4-3.6 ppm, and multiplets for the pyridyl protons in the aromatic region (around 6.6-8.2 ppm). The protons of the cyclohexyl and piperazine rings will appear as a series of multiplets in the upfield region.

    • 13C NMR (CDCl3, 100 MHz): The spectrum should display the expected number of carbon signals. Key signals would include those for the two carbons of the cyclohexyl ring attached to the oxygen and nitrogen atoms (in the range of 60-80 ppm), the carbons of the piperazine ring (around 45-60 ppm), and the carbons of the pyridyl ring (in the aromatic region, 107-158 ppm).

    • FTIR (KBr or neat): A broad absorption band in the region of 3200-3600 cm-1 is expected, corresponding to the O-H stretching of the alcohol. C-H stretching vibrations will be observed around 2850-3000 cm-1. C-N and C-O stretching bands will appear in the fingerprint region (1000-1300 cm-1).

    • Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]+.

Safety Precautions

  • Standard laboratory safety practices should be followed, including the use of a lab coat, safety glasses, and gloves.

  • Cyclohexene oxide is a potential irritant and sensitizer. Handle it in a well-ventilated fume hood.

  • 1-(2-pyridyl)piperazine can be irritating to the skin and eyes. Avoid direct contact.

  • All organic solvents are flammable and should be handled away from ignition sources.

Troubleshooting

IssuePossible CauseSolution
Low or no product formationInsufficient reaction time or temperature.Increase reaction time and ensure the reaction is at a gentle reflux. Monitor by TLC.
Deactivated reagents.Use fresh, high-purity starting materials.
Formation of multiple productsSide reactions.Ensure anhydrous conditions. If necessary, a milder reaction temperature for a longer duration might improve selectivity.
Difficulty in purificationCo-elution of starting material and product.Optimize the eluent system for column chromatography. A shallower gradient or a different solvent system might be necessary.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of trans-2-(4-(pyridin-2-yl)piperazin-1-yl)cyclohexan-1-ol from cyclohexene oxide and 1-(2-pyridyl)piperazine. The procedure is straightforward and employs standard laboratory techniques, making it accessible to a wide range of researchers. The resulting β-amino alcohol is a valuable building block for the development of novel compounds with potential therapeutic applications.

References

  • Chem-Impex. 1-(2-Pyridyl)piperazine. [Link]

  • Lizza, J. R.; Moura-Letts, G. Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Synthesis2017, 49 (06), 1231–1242.
  • Fu, Y.; Wu, Y. A Regio-and Stereoselective Synthesis of β-Amino Alcohols.
  • Chakraborti, A. K.; et al. Lithium bromide as an inexpensive and efficient catalyst for the opening of epoxide rings by amines. Tetrahedron Letters2004, 45 (41), 7641-7644.
  • Mirza-Aghayan, M.; et al. Graphite oxide catalyzed synthesis of β-amino alcohols by ring-opening of epoxides. Turkish Journal of Chemistry2016, 40, 69-77.
  • MDPI. Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. [Link]

  • Taylor & Francis Online. Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions. [Link]

  • Wikipedia. Pyridinylpiperazine. [Link]

  • Organic Syntheses. Cyclohexene oxide. [Link]

  • S. W. Reilly, R. H. Mach, A Facile Palladium-Catalyzed Amination of Aryl Chlorides with Piperazine under Aerobic Conditions. Org. Lett.2016, 18, 20, 5272–5275.

Sources

Method

Application Note & Protocols for In Vitro Screening of Vesicular Acetylcholine Transporter (VAChT) Inhibitors

Prepared by: A Senior Application Scientist Audience: Researchers, scientists, and drug development professionals in neuropharmacology and related fields. Objective: This document provides a comprehensive guide to the pr...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: A Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals in neuropharmacology and related fields.

Objective: This document provides a comprehensive guide to the principles and methodologies for identifying and characterizing inhibitors of the Vesicular Acetylcholine Transporter (VAChT). It includes detailed, step-by-step protocols for robust in vitro screening assays, explains the scientific rationale behind experimental choices, and offers insights for data interpretation.

Introduction: VAChT as a Critical Neuromodulatory Target

The Vesicular Acetylcholine Transporter (VAChT) is a pivotal protein in cholinergic neurotransmission. Located on the membrane of synaptic vesicles, its primary function is to actively transport acetylcholine (ACh) from the cytoplasm into these vesicles, a process driven by a proton electrochemical gradient. This vesicular loading is the final, crucial step before the quantal release of ACh into the synaptic cleft, which underpins a vast array of physiological processes, including muscle contraction, memory, and attention.

Given its central role, dysregulation of VAChT function is implicated in several neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and substance abuse. Consequently, VAChT has emerged as a promising therapeutic target for the development of novel neuromodulatory agents. The ability to screen for and characterize compounds that inhibit VAChT is therefore of significant interest in drug discovery.

This guide details three primary in vitro methodologies for screening VAChT inhibitors: Radioligand Binding Assays, Vesicular Uptake Assays, and a Fluorescence-Based pH Gradient Assay. Each protocol is designed to be self-validating and is grounded in established scientific principles.

Experimental Workflow & Decision Logic

The selection of an appropriate assay depends on the specific goals of the screening campaign, such as throughput, desired endpoint, and available resources. The following diagram illustrates a logical workflow for screening and characterizing VAChT inhibitors.

G cluster_0 Phase 1: Primary Screening (High-Throughput) cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Mechanism of Action A Compound Library B Fluorescence-Based pH Assay (High-Throughput) A->B Screening C Initial 'Hit' Identification B->C Data Analysis D [3H]Vesamicol Binding Assay (Measures IC50) C->D Validation C->D E Confirmed Hits D->E F [3H]ACh Uptake Assay (Direct Transport Inhibition) E->F Functional Assay E->F G Characterized Inhibitors F->G

Figure 1: A tiered approach to screening VAChT inhibitors, starting with high-throughput methods and progressing to more detailed mechanistic studies.

Protocol 1: Radioligand Binding Assay Using [³H]Vesamicol

This assay provides a robust method for quantifying a compound's affinity for the allosteric vesamicol binding site on VAChT. It is a competition assay where the test compound competes with a radiolabeled ligand, [³H]vesamicol, for binding to the transporter.

Principle

Vesamicol is a non-competitive inhibitor of ACh transport that binds to a specific allosteric site on VAChT. [³H]Vesamicol allows for the direct measurement of this binding. Test compounds that also bind to this site will displace the radioligand, leading to a decrease in the measured radioactivity. This method is highly specific and sensitive for compounds acting at the vesamicol site.

Materials
  • Synaptic Vesicle Preparation: Vesicles isolated from a source rich in cholinergic neurons (e.g., rat striatum or electric organ of Torpedo).

  • [³H]Vesamicol: Specific activity of 30-60 Ci/mmol.

  • Assay Buffer: 50 mM Glycine-KOH, pH 8.5.

  • Wash Buffer: Cold Assay Buffer.

  • Test Compounds: Dissolved in a suitable solvent (e.g., DMSO).

  • Non-specific Binding Control: High concentration of unlabeled vesamicol (e.g., 10 µM).

  • Scintillation Cocktail: For liquid scintillation counting.

  • Glass Fiber Filters: (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

  • 96-well plates and filtration manifold.

Step-by-Step Protocol
  • Preparation:

    • Thaw the synaptic vesicle preparation on ice. Dilute to a final protein concentration of 50-100 µg/mL in the Assay Buffer.

    • Prepare serial dilutions of the test compounds. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of Assay Buffer.

    • Non-specific Binding (NSB): Add 50 µL of 10 µM unlabeled vesamicol.

    • Test Compound: Add 50 µL of the test compound dilution.

  • Ligand Addition:

    • Add 50 µL of [³H]Vesamicol (final concentration of 1-2 nM) to all wells.

  • Vesicle Addition & Incubation:

    • Add 100 µL of the diluted synaptic vesicle preparation to initiate the reaction. The final volume is 200 µL.

    • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Termination & Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a filtration manifold.

    • Wash each filter three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Calculate Percent Inhibition:

    • % Inhibition = [1 - (CPM in presence of test compound - NSB) / (Specific Binding)] * 100.

  • Determine IC₅₀:

    • Plot the % Inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that displaces 50% of the specific binding).

ParameterTypical ValueRationale
[³H]Vesamicol Conc. 1-2 nMNear the Kd for sensitive detection of competition.
Vesicle Protein 50-100 µg/mLSufficient signal-to-noise ratio without excessive ligand depletion.
Incubation Time 60 minutesAllows the binding reaction to reach equilibrium at room temperature.
Wash Volume 3 x 3 mLEnsures complete removal of unbound radioligand.

Protocol 2: Vesicular [³H]ACh Uptake Assay

This is a direct functional assay that measures the primary activity of VAChT: the transport of ACh into vesicles. It is the gold standard for confirming that a compound inhibits the transport function of VAChT.

Principle

Synaptic vesicles are incubated with radiolabeled acetylcholine ([³H]ACh). VAChT utilizes the proton gradient across the vesicle membrane (generated by the v-ATPase) to drive the uptake of [³H]ACh. Inhibitors of VAChT will reduce the rate of this uptake, leading to a lower accumulation of radioactivity inside the vesicles.

G cluster_1 Cytoplasm Lumen H+ VAChT VAChT Lumen->VAChT Proton Efflux ACh [3H]ACh ACh->VAChT H_out H+ H_out->Lumen Proton Pumping ACh_in [3H]ACh VAChT->ACh_in Transport vATPase v-ATPase ADP ADP + Pi vATPase->ADP ATP ATP ATP->vATPase

Figure 2: Mechanism of VAChT-mediated acetylcholine uptake, driven by a proton gradient established by the v-ATPase.

Materials
  • Synaptic Vesicle Preparation.

  • [³H]Acetylcholine Iodide: Specific activity of 50-100 mCi/mmol.

  • Uptake Buffer: 300 mM Glycine, 10 mM HEPES, pH 7.4.

  • Reaction Mix: Uptake Buffer supplemented with 4 mM MgCl₂ and 4 mM ATP.

  • Stop/Wash Buffer: Ice-cold Uptake Buffer.

  • Test Compounds and Controls (e.g., 10 µM Vesamicol as a positive control).

  • Other materials as listed in Protocol 1.

Step-by-Step Protocol
  • Preparation:

    • Thaw synaptic vesicles on ice. Dilute to a final protein concentration of 100-200 µg/mL in Uptake Buffer.

    • Prepare serial dilutions of test compounds.

  • Assay Setup (in microcentrifuge tubes or 96-well plate on ice):

    • Add 20 µL of Reaction Mix to each tube/well.

    • Add 10 µL of test compound, positive control (Vesamicol), or buffer.

    • Add 20 µL of diluted synaptic vesicles. Pre-incubate for 10 minutes at 30°C to activate the v-ATPase and establish the proton gradient.

  • Initiate Uptake:

    • Add 10 µL of [³H]ACh (final concentration of 50-100 µM) to start the transport reaction.

  • Incubation:

    • Incubate the reaction at 30°C for 5-10 minutes. This time should be within the linear range of uptake.

  • Termination & Filtration:

    • Stop the reaction by adding 1 mL of ice-cold Stop/Wash Buffer.

    • Immediately filter the mixture through pre-soaked glass fiber filters and wash twice with 3 mL of Stop/Wash Buffer.

  • Quantification:

    • Measure radioactivity using a liquid scintillation counter as described previously.

Data Analysis
  • Determine Specific Uptake: Subtract the CPM obtained in the presence of the positive control (Vesamicol) from all other values.

  • Calculate Percent Inhibition: Similar to the binding assay, calculate the percentage by which the test compound reduces specific [³H]ACh uptake.

  • Determine IC₅₀: Plot % Inhibition vs. log[Inhibitor] and fit to a sigmoidal curve.

ParameterTypical ValueRationale
[³H]ACh Conc. 50-100 µMWell above the Km of VAChT for ACh to ensure near-maximal velocity.
ATP Conc. 4 mMSaturating concentration to maximally activate the v-ATPase proton pump.
Incubation Temp. 30°COptimal temperature for enzymatic activity of both v-ATPase and VAChT.
Incubation Time 5-10 minutesKept short to measure the initial rate of transport and remain in the linear range.

Protocol 3: Fluorescence-Based pH Gradient Assay

This assay offers a higher-throughput, non-radioactive alternative for primary screening. It indirectly measures the activity of the v-ATPase, which is functionally coupled to VAChT activity.

Principle

The v-ATPase pumps protons into the synaptic vesicle, creating an acidic interior (low pH) and a positive-inside membrane potential. This electrochemical gradient is the driving force for VAChT. The assay uses a pH-sensitive fluorescent dye, such as Acridine Orange (AO), which accumulates in acidic compartments. When AO accumulates, its fluorescence is quenched. Compounds that disrupt the proton gradient, either by inhibiting the v-ATPase or by increasing proton leak, will prevent this quenching, resulting in an increased fluorescence signal. While not directly measuring VAChT, inhibitors of the transporter can affect the gradient, making this a useful screening tool.

Materials
  • Synaptic Vesicle Preparation.

  • Assay Buffer: 10 mM HEPES-KOH pH 7.4, 150 mM KCl, 1 mM MgCl₂.

  • ATP Solution: 100 mM ATP in water.

  • Acridine Orange (AO): Stock solution in water (e.g., 1 mM).

  • Nigericin: A protonophore used as a positive control to dissipate the pH gradient.

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader: Excitation ~490 nm, Emission ~530 nm.

Step-by-Step Protocol
  • Preparation:

    • Dilute synaptic vesicles to 20-40 µ g/well in Assay Buffer.

    • Prepare test compounds.

  • Assay Setup:

    • To each well, add 180 µL of the vesicle suspension.

    • Add 10 µL of test compound or control (e.g., 10 µM Nigericin).

    • Add AO to a final concentration of 1-5 µM.

    • Incubate for 5 minutes at room temperature to allow dye and compound equilibration.

  • Initiate Proton Pumping:

    • Place the plate in the fluorescence reader.

    • Read a baseline fluorescence for 1-2 minutes.

    • Inject 10 µL of ATP solution (final concentration 1-2 mM) to start the reaction.

  • Kinetic Measurement:

    • Immediately begin reading the fluorescence kinetically every 30-60 seconds for 15-20 minutes. A decrease in fluorescence (quenching) indicates proton pumping.

  • Data Analysis:

    • Calculate the initial rate of fluorescence quenching for each well.

    • Normalize the rates to the control (vehicle-treated) wells.

    • Compounds that inhibit the quenching (i.e., result in a higher fluorescence signal compared to the control) are considered hits.

    • Plot the rate of quenching against compound concentration to determine potency.

Summary & Concluding Remarks

The three protocols described provide a comprehensive toolkit for the in vitro screening and characterization of VAChT inhibitors.

  • The Fluorescence-Based Assay is ideal for high-throughput primary screening to identify initial hits that disrupt the vesicle's proton gradient.

  • The [³H]Vesamicol Binding Assay is a robust secondary assay to confirm hits that act at the vesamicol binding site and to accurately determine their binding affinity (IC₅₀).

  • The [³H]ACh Uptake Assay serves as the definitive functional assay to confirm that a compound directly inhibits the transport of acetylcholine, providing crucial mechanistic insight.

By employing this tiered approach, researchers can efficiently screen large compound libraries and rigorously characterize promising candidates, accelerating the development of novel therapeutics targeting the cholinergic system.

References

  • Vesicular acetylcholine transporter (VAChT) as a target for drug development in Alzheimer's disease. Source: Frontiers in Neuroscience, URL: [Link]

  • The vesicular acetylcholine transporter: a new target for drug development in CNS disorders. Source: Drug Discovery Today, URL: [Link]

  • A High-Throughput Screen for Inhibitors of the Vesicular Acetylcholine Transporter. Source: Journal of Biomolecular Screening, URL: [Link]

  • Functional characterization of the vesicular acetylcholine transporter. Source: The Journal of Biological Chemistry, URL: [Link]

  • Vesamicol. Source: Wikipedia, URL: [Link]

Application

Application Notes and Protocols for HPLC Purification of Amino-cyclohexanol Derivatives

Abstract This comprehensive guide provides detailed application notes and robust protocols for the High-Performance Liquid Chromatography (HPLC) purification of amino-cyclohexanol derivatives. These compounds are pivotal...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the High-Performance Liquid Chromatography (HPLC) purification of amino-cyclohexanol derivatives. These compounds are pivotal intermediates in pharmaceutical development, and their purity is critical for ensuring the safety and efficacy of final drug products.[1] This document, intended for researchers, scientists, and drug development professionals, offers an in-depth exploration of various HPLC methodologies, including Reversed-Phase (RP-HPLC), Normal-Phase (NP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Chiral Chromatography. By explaining the causality behind experimental choices and providing self-validating protocols, this guide aims to equip scientists with the necessary tools to develop and optimize efficient and reliable purification strategies for this important class of molecules.

Introduction: The Significance of Amino-cyclohexanol Derivatives and the Imperative for High Purity

Amino-cyclohexanol derivatives represent a critical class of chiral building blocks in the synthesis of a wide array of pharmaceutical compounds. Their stereochemistry often plays a crucial role in the pharmacological and toxicological profiles of the final active pharmaceutical ingredient (API).[2] The separation of stereoisomers, such as enantiomers and diastereomers, is a significant analytical challenge, as they possess identical chemical formulas and connectivity but differ in their three-dimensional arrangement.[2] Consequently, the ability to isolate and purify specific isomers is not merely a matter of chemical elegance but a stringent regulatory requirement for the development of safe and effective chiral drugs.[2][3][4]

High-Performance Liquid Chromatography (HPLC) stands as a powerful and widely adopted technique for the purification of these compounds, offering high resolution and sensitivity.[1][2][5] This guide will delve into the practical application of various HPLC modes to address the unique challenges posed by the purification of amino-cyclohexanol derivatives, which often exhibit high polarity and may lack strong UV chromophores.

Foundational Principles: Selecting the Right HPLC Mode

The choice of HPLC mode is the most critical decision in developing a purification method for amino-cyclohexanol derivatives. This choice is primarily dictated by the polarity of the target molecule and its potential isomers.

Reversed-Phase HPLC (RP-HPLC): The Workhorse of Chromatography

RP-HPLC is the most widely used mode of HPLC, employing a non-polar stationary phase and a polar mobile phase.[6][7] Separation is based on hydrophobic interactions; more non-polar compounds are retained longer on the column.[6][7]

  • When to Use RP-HPLC: While amino-cyclohexanol derivatives are generally polar, RP-HPLC can be effective, particularly for derivatives with increased hydrophobicity due to the presence of protecting groups or other non-polar substituents. It is also a valuable technique for separating diastereomers that may have subtle differences in hydrophobicity.[8]

  • Causality of Experimental Choices:

    • Stationary Phase: C18 columns are the most common choice, offering a good balance of retention and resolution for a wide range of compounds.[6] For more polar analytes, C8 or shorter-chain alkyl phases may provide more suitable retention.

    • Mobile Phase: A mixture of water or an aqueous buffer and a miscible organic solvent like acetonitrile (ACN) or methanol (MeOH) is typically used.[7] The organic solvent content is adjusted to control the elution of the compounds.

    • pH Control: The amino group in these derivatives makes their retention highly dependent on the mobile phase pH.[7][9] Operating at a pH that suppresses the ionization of the amine (typically pH > 9) can increase retention and improve peak shape. However, most silica-based columns are not stable at high pH.[10][11] Therefore, a common strategy is to work at a low pH (e.g., pH 2-3) to ensure the consistent protonation of the amine.[9]

Normal-Phase HPLC (NP-HPLC): For Polar Analytes

NP-HPLC utilizes a polar stationary phase (e.g., silica, amino, or diol) and a non-polar mobile phase.[12] Polar compounds interact more strongly with the stationary phase and are retained longer.[12]

  • When to Use NP-HPLC: This mode is well-suited for the separation of highly polar, underivatized amino-cyclohexanol derivatives and is particularly effective for separating stereoisomers.[2][12]

  • Causality of Experimental Choices:

    • Stationary Phase: Unmodified silica is a common choice. Amino (NH2) and cyano (CN) bonded phases are also widely used and offer different selectivities.[12][13]

    • Mobile Phase: Typically consists of a non-polar solvent like hexane or heptane mixed with a more polar modifier such as isopropanol (IPA), ethanol, or ethyl acetate.[12] Small amounts of an amine modifier, like diethylamine (DEA) or triethylamine (TEA), are often added to the mobile phase to improve the peak shape of basic analytes by competing with the analyte for active sites on the stationary phase.

Hydrophilic Interaction Liquid Chromatography (HILIC): A Hybrid Approach

HILIC is a variation of normal-phase chromatography that uses a polar stationary phase (similar to NP-HPLC) but with a mobile phase containing a high concentration of a water-miscible organic solvent and a small amount of water.[14][15] Retention is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase.[15][16][17]

  • When to Use HILIC: HILIC is an excellent choice for the purification of highly polar and hydrophilic compounds that are too polar to be retained in RP-HPLC.[14][15][17][18] It offers a unique selectivity that can be advantageous for separating closely related isomers.

  • Causality of Experimental Choices:

    • Stationary Phase: A variety of polar stationary phases can be used, including silica, amino, amide, and diol phases.[14]

    • Mobile Phase: Typically consists of a high percentage (60-95%) of acetonitrile in an aqueous buffer.[15][17] The water content is the strong eluting solvent; increasing the water concentration decreases retention.[17] Volatile buffers like ammonium formate or ammonium acetate are preferred, especially when interfacing with mass spectrometry (MS).[16][18]

Chiral Chromatography: Resolving Enantiomers

The separation of enantiomers requires a chiral environment, which can be achieved by using a chiral stationary phase (CSP) or a chiral mobile phase additive. The use of CSPs is the more common and versatile approach in HPLC.[3][19]

  • When to Use Chiral Chromatography: This is the definitive method for separating enantiomers of amino-cyclohexanol derivatives.[3][4]

  • Causality of Experimental Choices:

    • Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are the most widely used and offer broad applicability for a variety of chiral compounds, including amino alcohols.[2][4] The choice of the specific CSP is often empirical and may require screening several different columns.[3]

    • Mobile Phase: The mobile phase composition depends on the type of CSP and can be either normal-phase (e.g., hexane/IPA) or reversed-phase (e.g., ACN/water).[2][4] Small amounts of acidic or basic additives are often used to improve peak shape and resolution.[2]

Detection Strategies for Non-Chromophoric Compounds

A significant challenge in the purification of amino-cyclohexanol derivatives is that they often lack a strong UV chromophore, making detection by standard UV-Vis detectors difficult.[2][20]

  • Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that is well-suited for non-volatile and semi-volatile analytes that do not absorb UV light.[20][21][22] The detector works by nebulizing the column effluent, evaporating the mobile phase, and then detecting the light scattered by the remaining analyte particles.[22] The response is proportional to the mass of the analyte.[22] ELSD is compatible with gradient elution, making it a versatile tool for method development.[23][24]

  • Charged Aerosol Detector (CAD): Similar to ELSD, CAD is a universal detector that measures charge imparted to analyte particles after nebulization and solvent evaporation. It generally offers higher sensitivity and a wider dynamic range than ELSD.

  • Refractive Index (RI) Detector: RI detectors are also universal but have lower sensitivity and are not compatible with gradient elution, limiting their utility in method development.[20]

  • Mass Spectrometry (MS): When coupled with HPLC, MS provides both universal detection and valuable structural information. It is highly sensitive and can be used with volatile mobile phase buffers.[25]

Detailed Protocols and Methodologies

The following protocols are provided as starting points for method development. Optimization will be necessary based on the specific properties of the amino-cyclohexanol derivative and the desired purity.

Protocol 1: Reversed-Phase HPLC for Diastereomer Separation

This protocol is designed for the separation of diastereomeric amino-cyclohexanol derivatives.

Experimental Workflow:

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_conditions Chromatographic Conditions prep_sample Dissolve sample in mobile phase A (e.g., 1 mg/mL) filter_sample Filter through 0.45 µm syringe filter prep_sample->filter_sample hplc_system HPLC with UV or ELSD Detector filter_sample->hplc_system Inject 10 µL column C18 Column (e.g., 250 x 4.6 mm, 5 µm) mobile_phase Mobile Phase A: 0.1% TFA in Water Mobile Phase B: 0.1% TFA in Acetonitrile gradient Gradient: 5-95% B over 20 min flow_rate Flow Rate: 1.0 mL/min temperature Column Temperature: 25 °C detection Detection: ELSD or UV at 210 nm

Caption: RP-HPLC workflow for diastereomer separation.

Detailed Steps:

  • Sample Preparation: Dissolve the amino-cyclohexanol derivative mixture in the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a concentration of approximately 1 mg/mL.[26] Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[27]

  • HPLC System and Column: Use a standard HPLC system equipped with a suitable detector (ELSD is recommended for compounds without a strong chromophore).[21] Install a C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Degas both mobile phases before use.

  • Chromatographic Conditions:

    • Gradient Program:

      • 0-20 min: 5% to 95% B

      • 20-25 min: Hold at 95% B

      • 25-26 min: 95% to 5% B

      • 26-30 min: Re-equilibrate at 5% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detection:

      • ELSD: Nebulizer Temperature: 40 °C, Evaporator Temperature: 60 °C, Gas Flow: 1.5 L/min.

      • UV: 210 nm (if applicable).[2]

  • Data Analysis: Integrate the peaks and determine the resolution between the diastereomers. Optimize the gradient slope and mobile phase composition to achieve baseline separation (Resolution > 1.5).

Protocol 2: Chiral HPLC for Enantiomer Separation (Normal Phase)

This protocol is a starting point for the direct separation of enantiomers using a polysaccharide-based chiral stationary phase.

Experimental Workflow:

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_conditions Chromatographic Conditions prep_sample Dissolve sample in mobile phase (e.g., 1 mg/mL) filter_sample Filter through 0.45 µm syringe filter prep_sample->filter_sample hplc_system HPLC with UV or ELSD Detector filter_sample->hplc_system Inject 10 µL column Chiral Stationary Phase (e.g., Chiralpak AD-H) mobile_phase Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) flow_rate Flow Rate: 1.0 mL/min temperature Column Temperature: 25 °C detection Detection: ELSD or UV at 210 nm

Caption: Chiral HPLC workflow for enantiomer separation.

Detailed Steps:

  • Sample Preparation: Dissolve the racemic amino-cyclohexanol derivative in the mobile phase to a concentration of 1 mg/mL.[2] Filter the sample through a 0.45 µm syringe filter.

  • HPLC System and Column: Use an HPLC system equipped with a suitable detector. Install a polysaccharide-based CSP, such as a Chiralpak AD-H (250 x 4.6 mm, 5 µm).[2]

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-Hexane, Isopropanol, and Diethylamine in the ratio of 80:20:0.1 (v/v/v).[2] Degas the mobile phase.

  • Chromatographic Conditions:

    • Mode: Isocratic.

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 25 °C.[2]

    • Injection Volume: 10 µL.[2]

    • Detection:

      • ELSD: Nebulizer Temperature: 40 °C, Evaporator Temperature: 60 °C, Gas Flow: 1.5 L/min.

      • UV: 210 nm.[2]

  • Data Analysis and Optimization:

    • Assess the resolution between the enantiomeric peaks.

    • If separation is not achieved, screen other CSPs (e.g., Chiralcel OD-H).

    • If partial separation is observed, optimize the ratio of hexane to IPA. Increasing the IPA content will decrease retention times.

    • The concentration of the amine modifier can also be adjusted to improve peak shape.

Troubleshooting Common HPLC Issues

Effective troubleshooting is key to maintaining the performance and reliability of HPLC purification methods.

Troubleshooting Guide:

Problem Possible Cause(s) Solution(s)
Peak Tailing - Secondary interactions with residual silanols on the silica surface.[10]- Mobile phase pH is close to the pKa of the analyte.- Column overload.- Add a competing base like triethylamine (TEA) or diethylamine (DEA) to the mobile phase (0.1-0.5%).- Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[9]- Reduce the sample concentration or injection volume.[26]
Poor Resolution - Inappropriate mobile phase composition.- Unsuitable stationary phase.- Low column efficiency.- Optimize the mobile phase strength (organic solvent percentage).- Try a different column with a different selectivity (e.g., phenyl or cyano for RP-HPLC).- Ensure the column is not voided or contaminated; replace if necessary.
Irreproducible Retention Times - Changes in mobile phase composition.[28]- Fluctuations in column temperature.[28][29]- Column degradation.[10][28]- Prepare fresh mobile phase daily.[29]- Use a column oven to maintain a constant temperature.[28][29]- Use a guard column and ensure the mobile phase pH is within the stable range of the column.[28][29]
No or Low Detector Signal (ELSD) - Analyte is volatile.- Inappropriate detector settings.- Low analyte concentration.- ELSD is not suitable for highly volatile compounds.[22]- Optimize nebulizer and evaporator temperatures.[21]- Increase sample concentration.

Conclusion

The successful purification of amino-cyclohexanol derivatives by HPLC is a multifactorial process that requires a thorough understanding of the analyte's physicochemical properties and the principles of liquid chromatography. By systematically evaluating different HPLC modes, selecting appropriate stationary and mobile phases, and employing suitable detection methods, researchers can develop robust and efficient purification strategies. The protocols and troubleshooting guidance provided in this document serve as a solid foundation for tackling the challenges associated with the purification of this important class of pharmaceutical intermediates.

References

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247.
  • Shimadzu. (n.d.). ELSD-LTIII Low Temperature Evaporative Light Scattering Detector. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • Buchi. (n.d.). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Retrieved from [Link]

  • Lucisano, M., et al. (2006). Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances. Pharmeuropa Scientific Notes, 2006(1), 9-15.
  • SIELC Technologies. (n.d.). Separation of 4-Aminocyclohexanol on Newcrom R1 HPLC column. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Buffers and Eluent Additives for HPLC Method Development. Retrieved from [Link]

  • Wikipedia. (n.d.). Evaporative light scattering detector. Retrieved from [Link]

  • Dolan, J. W. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved from [Link]

  • Advanced Materials Technology. (n.d.). Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. Retrieved from [Link]

  • ACE HPLC Columns. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]

  • Koel, M., et al. (2012). Comparison of three buffer solutions for amino acid derivatization and following analysis by liquid chromatography electrospray mass spectrometry.
  • ResearchGate. (2006). Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances. Retrieved from [Link]

  • ResearchGate. (2012). Comparison of three buffer solutions for amino acid derivatization and following analysis by liquid chromatography electrospray mass spectrometry. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • LCGC International. (2019). Hydrophilic-Interaction Chromatography: An Update. Retrieved from [Link]

  • Reddit. (2020). MS-friendly RP-HPLC buffers (pH 2-8)?. Retrieved from [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Jones, D. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • Matysová, L., & Šatínský, D. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155-162.
  • LCGC. (n.d.). IMPROVING SAMPLE PREPARATION IN HPLC. Retrieved from [Link]

  • ZirChrom. (2004). Method Development Guide. Retrieved from [Link]

  • Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column. Retrieved from [Link]

  • Pharma's Almanac. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from [Link]

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]

  • Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Retrieved from [Link]

  • ResearchGate. (2020). One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Retrieved from [Link]

  • LCGC International. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • ResearchGate. (2015). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Retrieved from [Link]

  • PharmaCores. (2025). HPLC Method development: an overview. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2021). a comprehensive review of method development by hplc. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. (2019). Steps involved in HPLC Method Development. Retrieved from [Link]

  • ResearchGate. (2019). How to separate isomers by Normal phase HPLC?. Retrieved from [Link]

  • University of Greifswald. (2020). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. Retrieved from [Link]

  • Google Patents. (1997). DE19745529C1 - Production of trans-4-amino-cyclohexanol from paracetamol.
  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]

Sources

Method

Advanced Radiosynthesis and Quality Control of [18F]FEOBV for VAChT PET Imaging

Abstract This application note details the preparation of (-)-(2R,3R)-5-[18F]fluoroethoxybenzovesamicol ([18F]FEOBV) , the current "gold standard" PET radioligand for quantifying the Vesicular Acetylcholine Transporter (...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the preparation of (-)-(2R,3R)-5-[18F]fluoroethoxybenzovesamicol ([18F]FEOBV) , the current "gold standard" PET radioligand for quantifying the Vesicular Acetylcholine Transporter (VAChT). VAChT expression is a critical biomarker for presynaptic cholinergic integrity, making this tracer essential for investigating neurodegenerative pathologies such as Alzheimer’s Disease (AD), Parkinson’s Disease (PD), and Lewy Body Dementia (LBD). This guide moves beyond basic synthesis to provide a robust, automated protocol emphasizing high specific activity and enantiomeric purity.

Scientific Foundation & Target Design

The Target: VAChT

The Vesicular Acetylcholine Transporter (VAChT) is responsible for loading acetylcholine (ACh) into synaptic vesicles.[1][2][3] Unlike postsynaptic receptors (muscarinic/nicotinic), VAChT levels directly reflect the density of functional cholinergic nerve terminals.[4]

Ligand Design: The Vesamicol Scaffold

Vesamicol is a potent inhibitor of VAChT. Structure-Activity Relationship (SAR) studies revealed that modifications at the 5-position of the benzovesamicol ring allow for radiolabeling without abolishing affinity.

  • Parent: (-)-Vesamicol (binds VAChT with nanomolar affinity).[5]

  • Tracer: [18F]FEOBV.[1][2][3][4][5][6][7][8][9][10]

  • Key Feature: The (-)-enantiomer is crucial; the (+)-enantiomer has significantly lower affinity. Therefore, using an enantiomerically pure precursor is non-negotiable.

Biological Mechanism Visualization

The following diagram illustrates the role of VAChT and the binding site of [18F]FEOBV within the cholinergic synapse.[9]

CholinergicSynapse Neuron Presynaptic Cholinergic Neuron ChAT ChAT Enzyme (Synthesizes ACh) Neuron->ChAT Cytoplasm VAChT VAChT Transporter (Target Protein) ChAT->VAChT Supplies ACh Vesicle Synaptic Vesicle VAChT->Vesicle Loads ACh Synapse Synaptic Cleft Vesicle->Synapse Exocytosis FEOBV [18F]FEOBV (Tracer) FEOBV->VAChT Binds/Blocks (Imaging Signal)

Caption: Schematic of the cholinergic terminal. [18F]FEOBV binds specifically to VAChT, indexing the density of intact nerve terminals.[4][9]

Radiochemistry Strategy: One-Step Nucleophilic Substitution

Early methods used a two-step process (synthesis of [18F]fluoroethyl tosylate followed by alkylation). The protocol below utilizes the modern one-step direct substitution method using a tosylate precursor. This approach reduces synthesis time, improves yield, and is easily automated on modules like the GE TRACERlab FX or IBA Synthera.

Critical Reagents
  • Isotope: Fluorine-18 (No-carrier-added).[3][6]

  • Precursor: (2R,3R)-5-(2-tosyloxyethoxy)benzovesamicol (Enantiopure).

  • Phase Transfer Catalyst: Kryptofix 2.2.2 (K2.2.2) / Potassium Carbonate (

    
    ).[5]
    
  • Solvent: Dimethyl sulfoxide (DMSO) or Acetonitrile (MeCN). Note: DMSO often provides higher yields for this specific SN2 reaction due to better precursor solubility and leaving-group stabilization.

Experimental Protocol: Automated Synthesis of [18F]FEOBV

Safety Warning: All steps must be performed in a lead-shielded hot cell. Personnel must wear appropriate radiation dosimetry badges.

Step 1: Trapping and Elution
  • Deliver [18F]Fluoride from the cyclotron target to the synthesis module.

  • Trap [18F]F- on a pre-conditioned QMA (Quaternary Methyl Ammonium) carbonate cartridge.

  • Elute into the reactor vessel using 1.5 mL of Eluent Solution (22 mg K2.2.2 + 4 mg

    
     in 90% MeCN/10% 
    
    
    
    ).
Step 2: Azeotropic Drying (The "Self-Validating" Step)

Rationale: Water forms a hydration shell around the fluoride ion, rendering it unreactive. Complete dryness is the single most critical factor for SN2 efficiency.

  • Heat reactor to 95°C under helium flow and vacuum.

  • Add 1 mL anhydrous MeCN and repeat evaporation (azeotropic distillation).

  • Repeat x2.

  • Validation: Reactor pressure must reach <10 mbar, indicating total solvent removal.

Step 3: Labeling Reaction[3]
  • Dissolve 2.0–3.0 mg of Precursor [(2R,3R)-5-(2-tosyloxyethoxy)benzovesamicol] in 0.8 mL anhydrous DMSO .

  • Add precursor solution to the dried [18F]F-/K2.2.2 complex.

  • Heat to 110°C for 10 minutes (sealed vessel).

  • Cool reactor to 40°C.

Step 4: Purification (Semi-Prep HPLC)

Rationale: The crude mixture contains unreacted precursor (chemical impurity) and free fluoride (radiochemical impurity). HPLC is required to separate the lipophilic FEOBV from the polar tosylate precursor.

  • Dilute reaction mixture with 3 mL water.

  • Inject onto Semi-Prep HPLC Column (e.g., Phenomenex Luna C18, 250 x 10 mm, 5 µm).

  • Mobile Phase: 50% Acetonitrile / 50% 0.1M Ammonium Acetate (pH 5.5).

  • Flow Rate: 4–5 mL/min.

  • Collection: Collect the product peak (typically elutes at 12–15 mins; precursor elutes earlier).

Step 5: Formulation (Solid Phase Extraction)
  • Dilute the collected HPLC fraction with 40 mL sterile water (to reduce organic solvent concentration).

  • Pass through a C18 Sep-Pak Light cartridge (traps the [18F]FEOBV).

  • Wash cartridge with 10 mL sterile water.

  • Elute product with 1 mL Ethanol .

  • Dilute with 9 mL Saline (0.9% NaCl) through a 0.22 µm sterile filter into the final product vial.

Synthesis Workflow Diagram

SynthesisWorkflow Cyclotron Cyclotron ([18F]F- Production) QMA QMA Cartridge (Trapping) Cyclotron->QMA Transfer Reactor Reactor Vessel (Drying & Labeling) QMA->Reactor Elution (K2.2.2) HPLC Semi-Prep HPLC (Purification) Reactor->HPLC Crude Mix SepPak C18 Sep-Pak (Solvent Exchange) HPLC->SepPak Collected Peak FinalVial Sterile Vial (Formulation) SepPak->FinalVial EtOH/Saline Elution

Caption: Automated workflow for [18F]FEOBV production. The critical purification step ensures separation of the tosylate precursor.

Quality Control (QC) Specifications

To ensure the tracer is safe for human use and provides high-quality images, the following QC tests are mandatory.

Test ParameterMethodAcceptance CriteriaRationale
Appearance Visual InspectionClear, colorless, particulate-freeSafety/Sterility check.
Radionuclidic Identity Half-life measurement105 – 115 minutesConfirms F-18 isotope.
Radiochemical Purity Analytical HPLC> 95%Free F-18 causes bone uptake; impurities reduce image contrast.
Chemical Purity Analytical HPLC (UV 254nm)Precursor < 5 µ g/dose High mass of precursor competes for VAChT binding sites.
Molar Activity Calculation (GBq/µmol)> 100 GBq/µmolCritical: VAChT is a saturable target. Low specific activity leads to "mass effect" and poor images.
Residual Solvents Gas Chromatography (GC)MeCN < 410 ppm; EtOH < 10%Patient safety (ICH guidelines).
pH pH Strip/Meter4.5 – 8.5Physiological compatibility.
Bacterial Endotoxins LAL Test< 175 EU/VmaxPyrogen-free requirement.
Filter Integrity Bubble Point Test> 50 psi (membrane specific)Ensures sterility filter was intact.

Expert Insights & Troubleshooting

The "Mass Effect" Challenge

VAChT has a relatively low density compared to other neuroreceptors. If the Molar Activity (Specific Activity) is low, the non-radioactive ("cold") carrier molecules will occupy the transporter sites before the radioactive tracer can bind.

  • Protocol Adjustment: Ensure the HPLC UV detector is highly sensitive. Thoroughly wash the HPLC loop between runs to prevent "cold" contamination from previous syntheses.

Precursor Stability

The tosylate leaving group is sensitive to moisture and heat.

  • Storage: Store precursor at -20°C under argon.

  • Observation: If the precursor solution turns yellow/brown before addition, it has degraded. Do not proceed.

Defluorination

While [18F]FEOBV is generally stable, in vivo defluorination (bone uptake) can occur if the bond is weak. The fluoroethoxy bond in FEOBV is metabolically robust compared to fluoromethyl analogs. However, if bone uptake is observed in QC animal scans, check the reaction temperature—excessive heat (>120°C) can cause precursor decomposition leading to volatile radioactive side-products.

References

  • Mulholland, G. K., et al. (1998). "Synthesis and evaluation of [18F]fluoroethoxy-benzovesamicol as a radiotracer for the vesicular acetylcholine transporter." Nuclear Medicine and Biology.

  • Kilbourn, M. R., et al. (2009). "In vivo imaging of the vesicular acetylcholine transporter." Current Topics in Medicinal Chemistry.

  • Petrou, M., et al. (2014). "In vivo imaging of human cholinergic nerve terminals with (-)-5-18F-fluoroethoxybenzovesamicol: biodistribution, dosimetry, and tracer kinetic analyses."[9] Journal of Nuclear Medicine.

  • Parent, M., et al. (2012). "Cholinergic depletion in Alzheimer's disease shown by [18F]FEOBV PET." NeuroImage.

  • Tu, Z., et al. (2015). "Radiosynthesis and evaluation of [18F]VAT, a novel PET tracer for VAChT." Nuclear Medicine and Biology.

Sources

Application

Application Notes and Protocols for In Vivo Biodistribution Studies of Pyridinyl-Piperazine Ligands

Introduction: The Critical Role of Biodistribution in CNS Drug Development Pyridinyl-piperazine derivatives represent a cornerstone in the development of therapeutics and diagnostic agents targeting the central nervous s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Biodistribution in CNS Drug Development

Pyridinyl-piperazine derivatives represent a cornerstone in the development of therapeutics and diagnostic agents targeting the central nervous system (CNS). This chemical scaffold is prevalent in ligands designed for various G-protein coupled receptors (GPCRs), such as serotonin (5-HT) and sigma (σ) receptors, which are implicated in a multitude of neuropsychiatric and neurodegenerative disorders.[1][2] Understanding the in vivo journey of these molecules—how they are absorbed, distributed to various organs, metabolized, and ultimately excreted (ADME)—is paramount for their translation from the laboratory to clinical application. Positron Emission Tomography (PET) has emerged as a powerful, non-invasive imaging technique that allows for the quantitative assessment of the biodistribution of radiolabeled ligands in real-time, providing invaluable insights into their pharmacokinetic and pharmacodynamic properties.[3][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vivo biodistribution studies of pyridinyl-piperazine ligands using PET imaging. The protocols and insights herein are designed to ensure scientific rigor, reproducibility, and a thorough understanding of the underlying principles.

Section 1: Radiochemistry - The Gateway to In Vivo Imaging

The journey of a pyridinyl-piperazine ligand to becoming a PET tracer begins with its labeling with a positron-emitting radionuclide. The choice of radionuclide is critical and is often dictated by the biological question, the kinetics of the ligand, and logistical considerations. Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F) are the most commonly employed radionuclides for PET imaging of CNS targets.

  • Carbon-11 (t½ ≈ 20.4 minutes): Its short half-life is advantageous as it minimizes the radiation dose to the subject and allows for multiple PET scans in the same subject on the same day, for instance, in receptor occupancy studies.[5][6][7] However, this necessitates an on-site cyclotron and rapid, efficient radiosynthesis protocols.[6][8]

  • Fluorine-18 (t½ ≈ 109.8 minutes): The longer half-life of ¹⁸F facilitates off-site distribution of the radiotracer and allows for longer imaging protocols, which can be beneficial for studying slower kinetic processes.

A common strategy for radiolabeling pyridinyl-piperazine ligands is through N-methylation of a suitable precursor using [¹¹C]methyl triflate ([¹¹C]CH₃OTf) or [¹¹C]methyl iodide ([¹¹C]CH₃I).[9]

Protocol 1: General Procedure for ¹¹C-Methylation of a Desmethyl Pyridinyl-Piperazine Precursor

This protocol outlines a general method for the N-alkylation of a piperazine nitrogen with [¹¹C]CH₃OTf.

1. Production of [¹¹C]CO₂ and Conversion to [¹¹C]CH₃OTf:

  • [¹¹C]CO₂ is typically produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.[10]
  • The resulting [¹¹C]CO₂ is then converted to [¹¹C]CH₃OTf using an automated synthesis module. This involves the reduction of [¹¹C]CO₂ to [¹¹C]CH₄, followed by conversion to [¹¹C]CH₃I, and finally reaction with silver triflate to yield [¹¹C]CH₃OTf.

2. Radiosynthesis of the ¹¹C-labeled Ligand:

  • Dissolve the desmethyl precursor (typically 1-2 mg) in a suitable solvent (e.g., acetone, DMF) in a reaction vessel.
  • Bubble the gaseous [¹¹C]CH₃OTf through the precursor solution at room temperature or gentle heating.
  • The reaction is typically rapid, often completing within 5 minutes.

3. Purification:

  • The crude reaction mixture is purified using reverse-phase high-performance liquid chromatography (HPLC) to separate the radiolabeled product from unreacted precursor and other impurities.[9]

4. Formulation:

  • The purified radioligand is trapped on a C18 Sep-Pak cartridge, eluted with ethanol, and reformulated in a sterile saline solution suitable for intravenous injection.[10]

5. Quality Control:

  • Radiochemical purity, chemical purity, and specific activity are determined by analytical HPLC. The final product should be sterile and pyrogen-free.

Section 2: Preclinical In Vivo Studies - From Rodents to Non-Human Primates

Animal models are indispensable for the initial in vivo evaluation of novel radiotracers.[11] These studies provide critical data on brain penetration, specific vs. non-specific binding, and overall biodistribution, which are essential before proceeding to human studies.

Choice of Animal Model
  • Rodents (Mice and Rats): Often used for initial screening, biodistribution, and metabolism studies due to their cost-effectiveness and availability.[12][13] However, the small brain size can pose challenges for high-resolution PET imaging.

  • Non-Human Primates (NHPs): The brain structure and neuroanatomy of NHPs are more similar to humans, making them an excellent model for validating the binding characteristics and kinetics of a radiotracer before clinical trials.[14][15]

Experimental Workflow for In Vivo Biodistribution Studies

Biodistribution_Workflow cluster_pre Pre-Imaging cluster_imaging Imaging cluster_post Post-Imaging Analysis Radiosynthesis Radiosynthesis & QC AnimalPrep Animal Preparation (e.g., Anesthesia, Catheterization) Injection Radiotracer Injection (Intravenous) AnimalPrep->Injection PET_Scan Dynamic/Static PET Scan Injection->PET_Scan CT_Scan Anatomical Co-registration (CT/MRI) PET_Scan->CT_Scan Optional but Recommended Reconstruction Image Reconstruction PET_Scan->Reconstruction ExVivo Ex Vivo Biodistribution (Organ Harvesting & Gamma Counting) PET_Scan->ExVivo Terminal Studies CT_Scan->Reconstruction ROI_Analysis Region of Interest (ROI) Analysis Reconstruction->ROI_Analysis Data_Quant Data Quantification (%ID/g, SUV) ROI_Analysis->Data_Quant Validation Validation of In Vivo Data Data_Quant->Validation ExVivo->Validation

Caption: Overall workflow for in vivo biodistribution studies.

Protocol 2: Rodent PET/CT Imaging Protocol

1. Animal Preparation:

  • Anesthetize the animal (e.g., with isoflurane) and maintain anesthesia throughout the imaging session.
  • Place a tail-vein catheter for intravenous injection of the radiotracer.
  • Position the animal on the scanner bed.

2. Radiotracer Administration:

  • Administer a bolus injection of the ¹¹C-labeled pyridinyl-piperazine ligand (typically 5-10 MBq) via the tail-vein catheter.[16]

3. PET/CT Acquisition:

  • For dynamic imaging, start the PET scan simultaneously with the radiotracer injection and acquire data for 60-90 minutes.[17]
  • For static imaging, acquire a single frame at a specific time point post-injection (e.g., 30-60 minutes).[18]
  • Perform a CT scan for attenuation correction and anatomical co-registration.[19]

4. Image Reconstruction:

  • Reconstruct the PET data using an appropriate algorithm (e.g., OSEM) with corrections for attenuation, scatter, and decay.[20]
Protocol 3: Ex Vivo Biodistribution in Rodents

This protocol is often performed as a terminal study to validate the in vivo PET imaging data.[21][22]

1. Radiotracer Administration:

  • Inject a known amount of the radiolabeled ligand intravenously into a cohort of animals.

2. Tissue Harvesting:

  • At predefined time points post-injection (e.g., 5, 15, 30, 60, 120 minutes), euthanize the animals.
  • Rapidly dissect, weigh, and collect organs of interest (e.g., brain, heart, lungs, liver, kidneys, muscle, bone).
  • Collect blood samples.

3. Gamma Counting:

  • Measure the radioactivity in each tissue sample and a standard of the injectate using a gamma counter.

4. Data Analysis:

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Organ Typical Expected Uptake (%ID/g at 30 min p.i.) Rationale for Uptake
Brain Variable (e.g., 0.5 - 2.0)Target organ for CNS ligands. Uptake depends on blood-brain barrier permeability and target receptor density.
Liver HighPrimary site of metabolism and hepatobiliary clearance.[23]
Kidneys HighRoute of excretion for many small molecules and their metabolites.
Lungs Moderate to HighInitial trapping post-IV injection and potential for specific binding depending on the ligand.
Heart ModerateReflects blood perfusion.
Muscle LowOften used as a background region for non-specific binding.
Bone LowUnless the ligand has off-target binding to bone components.

Note: The expected uptake values are illustrative and will vary significantly based on the specific ligand's properties.

Section 3: Data Analysis and Interpretation - Unveiling the Story

Quantitative analysis of PET data is crucial for objectively assessing the biodistribution of a radioligand.[24][25]

Image Analysis

1. Region of Interest (ROI) Analysis:

  • Co-register the PET image with the anatomical image (CT or MRI).
  • Draw ROIs on the anatomical image for specific brain regions (e.g., hippocampus, cortex, cerebellum) and peripheral organs.[26][27]
  • The cerebellum is often used as a reference region for non-specific binding for many CNS targets, as it has a low density of certain receptors like the 5-HT1A receptor.[28][29]

2. Time-Activity Curves (TACs):

  • For dynamic scans, plot the radioactivity concentration in each ROI over time to generate TACs. These curves provide information on the uptake and washout kinetics of the radiotracer.
Quantitative Metrics
  • Percent Injected Dose per Gram (%ID/g): This metric normalizes the radioactivity in an organ to the total injected dose and the organ's weight, allowing for comparison across different animals and studies.

  • Standardized Uptake Value (SUV): A semi-quantitative measure that normalizes the radioactivity concentration in a region by the injected dose and the subject's body weight. It is widely used in clinical PET.[24]

    SUV = [Radioactivity Concentration (MBq/mL) in ROI] / [Injected Dose (MBq) / Body Weight (g)]

Interpreting the Data
  • High Brain Uptake: Indicates good blood-brain barrier penetration, a prerequisite for a successful CNS PET tracer.

  • Heterogeneous Brain Distribution: Uptake patterns that correlate with the known distribution of the target receptor suggest specific binding.[28][30] For example, for 5-HT1A receptor ligands, high uptake is expected in the hippocampus and cortex, with low uptake in the cerebellum.[28][29]

  • Blocking Studies: Co-administration of a high dose of an unlabeled "cold" ligand should significantly reduce the uptake of the radiotracer in target-rich regions, confirming specific binding.[23][31]

  • Metabolite Analysis: Analysis of blood and brain tissue samples to determine the fraction of radioactivity corresponding to the intact parent radiotracer is crucial for accurate kinetic modeling. Rapid metabolism can complicate data interpretation.

Section 4: Advanced Applications - Receptor Occupancy Studies

A key application of PET imaging with pyridinyl-piperazine ligands is to measure the occupancy of a target receptor by a therapeutic drug candidate.[4][32]

Caption: Workflow for a receptor occupancy PET study.

The principle involves performing a baseline PET scan with the radiotracer, followed by administration of the therapeutic drug, and then a second PET scan. The reduction in specific binding of the radiotracer in the second scan reflects the percentage of receptors occupied by the drug.[32] This information is critical for dose-finding studies in clinical trials.

Conclusion

In vivo biodistribution studies are a linchpin in the preclinical and clinical development of pyridinyl-piperazine ligands. A meticulously planned and executed PET imaging study can provide a wealth of information on the pharmacokinetic and pharmacodynamic properties of a drug candidate, thereby de-risking and accelerating its development pipeline. By integrating robust radiochemistry, appropriate animal models, and rigorous quantitative data analysis, researchers can gain a clear understanding of how these promising molecules behave in a living system.

References

  • Synthesis and pharmacological evaluation of ¹¹C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging. PubMed. (2015). [Link]

  • Biodistribution, toxicology and radiation dosimetry of 5-HT1A receptor agonist Positron Emission Tomography ligand [11C]CUMI-101. PMC. (2014). [Link]

  • Radiosynthesis of C-11 labeled cyclohexyl piperazine derivative for the Sigma-2 receptor. ResearchGate. [Link]

  • Synthesis and biologic evaluation of a novel serotonin 5-HT1A receptor radioligand, 18F-labeled mefway, in rodents and imaging by PET in a nonhuman primate. PubMed. (2006). [Link]

  • The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance. NCBI. [Link]

  • 99mTc(CO)3-labeled 1-(2-Pyridyl)piperazine derivatives as radioligands for 5-HT7 receptors. PubMed. (2023). [Link]

  • 99mTc(CO)3-labeled 1-(2-Pyridyl)piperazine derivatives as radioligands for 5-HT7 receptors. Semantic Scholar. [Link]

  • Quantitative ROI analysis of the in vivo PET imaging data.... ResearchGate. [Link]

  • CNS Disease Models For Preclinical Research Services. Pharmaron. [Link]

  • Synthesis and Biological Evaluation of 99mTc-Labeled Phenylpiperazine Derivatives as Selective Serotonin-7 Receptor Ligands for Brain Tumor Imaging. ACS Publications. (2021). [Link]

  • Quantitative analysis of PET studies. ResearchGate. [Link]

  • Performance of nanoScan PET/CT and PET/MR for quantitative imaging of. Springer. [Link]

  • Animal models for CNS safety pharmacology under the spotlight. NC3Rs. (2016). [Link]

  • Synthesis and in vivo evaluation of a new PET radioligand for studying sigma-2 receptors. PubMed. (2005). [Link]

  • N-{2-[4-(2-Methoxyphenyl)piperazinyl]ethyl}-N-(2-pyridyl)-N-(4-[18F]-fluoromethylcyclohexane)carboxamide. NCBI. (2006). [Link]

  • Electrophysiological, Biochemical, Neurohormonal and Behavioural Studies With WAY-100635, a Potent, Selective and Silent 5-HT1A Receptor Antagonist. PubMed. [Link]

  • Standards for PET Image Acquisition and Quantitative Data Analysis. The Journal of Nuclear Medicine. (2009). [Link]

  • A carbon-11 labeled imidazo[1,2- a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. IU Indianapolis ScholarWorks. (2023). [Link]

  • Quantitative and Qualitative Analyses of Biodistribution and PET Image Quality of a Novel Radiohybrid PSMA, 18F-rhPSMA-7, in Patients with Prostate Cancer. PubMed Central. [Link]

  • (PDF) Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist. ResearchGate. [Link]

  • PET-characterization of [carbonyl-11C]WAY-100635 binding to 5-HT1A receptors in the primate brain. PubMed. [Link]

  • Synthesis and pharmacological evaluation of 11C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging. ETH Zurich Research Collection. (2015). [Link]

  • PET imaging for receptor occupancy: meditations on calculation and simplification. PMC. [Link]

  • Animal and Translational Models for CNS Drug Discovery: Reward Deficit Disorders. Elsevier. [Link]

  • WAY 100635 produces discriminative stimulus effects in rats mediated by dopamine D(4) receptor activation. PubMed. (2009). [Link]

  • Biodistribution and dosimetry of the PET radioligand [18F]CHDI-650 in mice for detection of mutant huntingtin aggregates. PMC. [Link]

  • Animal models of CNS disorders. PubMed. (2014). [Link]

  • Radioligands for the study of brain 5-HT1A receptors in vivo - Development of some new analogues of WAY. ResearchGate. [Link]

  • Quantitative Techniques in PET-CT Imaging. HUG. (2010). [Link]

  • Comparison of biodistribution data from animal sacrifice and small animal imaging. SNMMI. (2006). [Link]

  • Carbon-11 Labelling in PET Scans. Open Medscience. [Link]

  • The Selective 5-HT1A Antagonist Radioligand [3H]WAY 100635 Labels Both G-protein-coupled and Free 5-HT1A Receptors in Rat Brain Membranes. PubMed. [Link]

  • Synthesis and PET Imaging Biodistribution Studies of Radiolabeled Iododiflunisal, a Transthyretin Tetramer Stabilizer, Candidate Drug for Alzheimer's Disease. MDPI. [Link]

  • Classic PET imaging ligands. Radioactive Drug Discovery (Steven Liang Lab). [Link]

  • Advances in drug design and therapeutic potential of selective or multitarget 5-HT1A receptor ligands. PubMed. (2024). [Link]

  • Methodological studies in static and dynamic PET. German Cancer Research Center. [Link]

  • Design, synthesis, radiolabeling, and in vivo evaluation of carbon-11 labeled N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a potential positron emission tomography tracer for the dopamine D(4) receptors. NIH. (2010). [Link]

  • Guidelines to PET measurements of the target occupancy in the brain for drug development. Springer. (2016). [Link]

  • PET Brain. SPHP Radiology Protocols. [Link]

  • Positron emission tomography. Wikipedia. [Link]

  • Pet imaging of receptor occupancy. European Psychiatry. (2021). [Link]

  • Enhancing Efficiency and Radiolabeling Yields of Carbon-11 Radioligands for Clinical Research Using the Loop Method. PubMed. (2024). [Link]

  • The Synthesis and Applications of Carbon-11 in Modern Nuclear Medicine. Technology Networks. (2024). [Link]

  • Radiosynthesis and evaluation of a carbon-11 labeled PET ligand for imaging of O-GlcNAcase. e-Century Publishing Corporation. [Link]

  • A Homobivalent SPECT Radioligand ‐ Serinol Appended Methoxyphenyl Piperazine Derivative for Serotonin Receptor Imaging. ResearchGate. (2021). [Link]

  • EANM procedure guidelines for brain PET imaging using [ - the University of Groningen research portal. University of Groningen. (2022). https://research.rug.nl/en/publications/eanm-procedure-guidelines-for-brain-pet-imaging-using-18f-fdg-ve-imaging-using-18f-fdg-ve

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1-(2-Pyridyl)piperazine Coupling Protocols

Ticket ID: #402-PYP-COUPLING Subject: Troubleshooting Low Yields & Steric/Electronic Barriers in N-Arylation and Amidation Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary &...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #402-PYP-COUPLING Subject: Troubleshooting Low Yields & Steric/Electronic Barriers in N-Arylation and Amidation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Problem Diagnosis

User Issue: "I am attempting to couple 1-(2-pyridyl)piperazine with an ortho-substituted aryl halide (and/or carboxylic acid), but I am observing <10% conversion. The reaction stalls or yields black precipitate."

Technical Diagnosis: While you may suspect pure steric hindrance, 1-(2-pyridyl)piperazine presents a "Triple Threat" of kinetic barriers that often masquerade as simple steric issues:

  • Catalyst Poisoning (The "Pyridyl Problem"): The pyridine nitrogen (N1) is a potent ligand. In Palladium-catalyzed cross-couplings, it often chelates the metal center, displacing your phosphine ligand and deactivating the catalyst (forming the "black precipitate" of Pd-black).

  • Electronic Deactivation: The 2-pyridyl group is electron-withdrawing. This lowers the pKa and nucleophilicity of the distal piperazine nitrogen (N4), making it sluggish in Amide and SNAr couplings.

  • Steric Bulk: If your electrophile is also hindered (e.g., ortho-substituted), the combined bulk prevents the formation of the C-N bond unless specific "flexible" or "long-reach" ligands are employed.

Interactive Troubleshooting Pathways

Decision Matrix: Select Your Reaction Type

Use the following logic flow to determine the correct protocol for your specific electrophile.

CouplingLogic Start Start: Electrophile Type ArylHalide Aryl Halide (Cl/Br/I) Start->ArylHalide Carboxylic Carboxylic Acid Start->Carboxylic Activated Activated Aryl Fluoride (w/ EWG) Start->Activated Buchwald Buchwald-Hartwig ArylHalide->Buchwald Amide Amide Coupling Carboxylic->Amide SNAr Protocol D: SNAr (DMSO/Heat) Activated->SNAr LigandCheck Is Electrophile Hindered? (Ortho-subst?) Buchwald->LigandCheck RuPhos Protocol A: RuPhos Pd G4 LigandCheck->RuPhos No (Para/Meta) BrettPhos Protocol B: BrettPhos Pd G4 LigandCheck->BrettPhos Yes (Ortho) HATU Protocol C: HATU/DIPEA Amide->HATU

Figure 1: Method selection guide based on electrophile properties. Note that activated aryl fluorides (e.g., 4-fluoronitrobenzene) should bypass Pd-catalysis in favor of SNAr.

Detailed Protocols & Methodologies

Protocol A/B: Buchwald-Hartwig Cross-Coupling

Best for: Unactivated aryl halides (Cl, Br) where SNAr fails. The Fix: Using Pre-catalysts (Pd-G4) to ensure rapid initiation and bulky ligands (RuPhos/BrettPhos) to prevent pyridine chelation.

ComponentStandard ConditionHindered Condition (Ortho-subst)Why?
Catalyst RuPhos Pd G4 (1-2 mol%)BrettPhos Pd G4 (2-5 mol%)G4 precatalysts activate at low temp, preventing early catalyst death. BrettPhos is bulkier, forcing the coupling.
Ligand RuPhos (1:1 with Pd)BrettPhos (1:1 with Pd)These ligands are electron-rich (oxidative addition) and bulky (reductive elimination).
Base NaOtBu (1.5 equiv)NaOtBu or LHMDSStrong bases are required. Weak bases (Carbonates) often fail with this specific amine.
Solvent Toluene or 1,4-Dioxane1,4-DioxaneDioxane allows higher temps (100°C+).
Temp 80°C100-110°CHigh energy required to overcome steric barrier.

Step-by-Step Workflow:

  • Charge Solids: In a glovebox or under Ar flow, add Aryl Halide (1.0 eq), 1-(2-pyridyl)piperazine (1.2 eq), Base (NaOtBu, 1.5 eq), and Catalyst (RuPhos Pd G4, 0.02 eq) to a vial.

  • Solvent Addition: Add anhydrous 1,4-Dioxane (0.2 M concentration). Do not use DMF/DMSO as they can coordinate to Pd.

  • Degas: Sparge with Argon for 5 minutes. (Crucial: Oxygen kills the active catalytic species immediately).

  • Heat: Seal and heat to 100°C for 4-12 hours.

  • Workup: Cool, dilute with EtOAc, filter through Celite (removes Pd black), and wash with water.

Expert Tip: If you see significant "de-arylation" (loss of the pyridine ring), switch base to Cs2CO3 and solvent to t-Amyl alcohol , though reaction times will increase.

Protocol C: High-Efficiency Amide Coupling

Best for: Attaching the piperazine to a carboxylic acid. The Fix: Overcoming the low nucleophilicity of the N4 nitrogen using HATU.

Mechanism of Failure with EDC: Standard EDC/HOBt couplings often fail here because the 2-pyridyl group pulls electron density from the piperazine, making it a poor nucleophile. The active ester hydrolyzes before the amine attacks.

Optimized Protocol:

  • Activation: Dissolve Carboxylic Acid (1.0 eq) in DMF (dry). Add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Pre-mix: Stir for 5-10 minutes. Visual check: Solution often turns yellow/orange.

  • Addition: Add 1-(2-pyridyl)piperazine (1.1 eq).

  • Reaction: Stir at Room Temp for 2 hours. If hindered, heat to 50°C.

  • Quench: Dilute with saturated NaHCO3 (removes unreacted acid and HATU byproducts).

The "Why" - Mechanistic Insight

Understanding the failure mode is critical for troubleshooting. The diagram below illustrates why standard catalysis fails and how bulky ligands solve it.

Mechanism Pd Active Pd(0) Catalyst PyP 1-(2-Pyridyl)piperazine Pd->PyP Standard Ligand BulkyLigand Bulky Ligand (RuPhos/BrettPhos) Shields Pd Center Pd->BulkyLigand Ligand Exchange Chelation DEAD END: Pyridine Nitrogen Coordinates Pd (Displaces Ligand) PyP->Chelation Pyridine N attacks Pd Precipitate Pd Black Precipitate (Reaction Stalls) Chelation->Precipitate OxAdd Oxidative Addition (Ar-X inserts) BulkyLigand->OxAdd Steric Shielding prevents Pyridine binding Prod C-N Bond Formation OxAdd->Prod

Figure 2: Catalyst poisoning mechanism. The pyridine nitrogen competes with the phosphine ligand. Bulky ligands (Green path) prevent this coordination.

Frequently Asked Questions (FAQs)

Q1: Can I use Pd(PPh3)4 or Pd(dppf)Cl2? A: Generally, no . These older generation catalysts lack the steric bulk to prevent the pyridine nitrogen from binding to the Palladium. You will likely see 5-10% yield and a lot of black precipitate. If you must use older catalysts, use Xantphos as the ligand, as its wide bite angle sometimes helps, but RuPhos is superior [1].

Q2: My reaction turns black immediately upon heating. What happened? A: This is "Pd Black" formation. It means your ligand dissociated, and the Pd aggregated. This confirms catalyst poisoning .

  • Fix: Switch to a precatalyst (Pd-G3 or G4) which is stable until it enters the cycle, and ensure your solvent is strictly degassed [2].

Q3: Can I use SNAr instead of Buchwald? A: Only if your aryl halide has a strong Electron Withdrawing Group (EWG) like Nitro (-NO2) or Nitrile (-CN) in the ortho or para position. If you have a simple Bromotoluene or Chlorobenzene, SNAr will not work; you must use Palladium catalysis [3].

Q4: In amide coupling, is the order of addition important? A: Yes. Because 1-(2-pyridyl)piperazine is a weak nucleophile, you must activate the acid completely with HATU before adding the amine. If you mix everything at once, the HATU might react with the amine (slowly) or hydrolyze before the amide bond forms [4].

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination. Retrieved from

  • Organic Chemistry Portal. (2024). Buchwald-Hartwig Cross Coupling Reaction: Ligand Selection Guide. Retrieved from

  • ACS GCI Pharmaceutical Roundtable. (2024). Reagent Guides: Buchwald-Hartwig Amination. Retrieved from

  • BenchChem. (2025).[1][2] A Researcher's Guide to Amide Bond Formation: Comparing EDC and HATU. Retrieved from

  • National Institutes of Health (NIH). (2017). Coupling of Challenging Heteroaryl Halides. Retrieved from

Sources

Optimization

Minimizing side products in epoxide ring-opening reactions

Welcome to the Epoxide Reaction Optimization Center (EROC). Status: Online Operator: Senior Application Scientist Case ID: EPOX-OPT-2026 You have reached the Tier-3 Technical Support regarding epoxide ring-opening reacti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Epoxide Reaction Optimization Center (EROC).

Status: Online Operator: Senior Application Scientist Case ID: EPOX-OPT-2026

You have reached the Tier-3 Technical Support regarding epoxide ring-opening reactions. Unlike simple ethers, epoxides possess ~13 kcal/mol of ring strain, making them potent electrophiles. However, this high energy often leads to "reaction runaway"—where polymerization, rearrangement, or hydrolysis competes with your desired nucleophilic attack.

Below are the three most common "Support Tickets" we receive, detailed with mechanistic root-cause analysis and actionable troubleshooting protocols.

Ticket #001: "I’m getting the wrong regioisomer."

User Issue: “I reacted my unsymmetrical epoxide with a nucleophile, but the group added to the wrong carbon. I wanted the nucleophile on the more substituted carbon, but it went to the less substituted one (or vice versa).”

Root Cause Analysis: Regioselectivity in epoxide opening is dictated by the mechanism of activation , which acts as a toggle switch between Steric Control and Electronic Control .

  • Scenario A: Basic/Neutral Conditions (

    
     - Steric Control) 
    
    • Mechanism: The nucleophile attacks the epoxide directly.

    • Outcome: The nucleophile attacks the less substituted carbon (least sterically hindered).[1]

    • Why: The transition state is tight; steric bulk repels the incoming nucleophile.

  • Scenario B: Acidic Conditions (Borderline

    
     - Electronic Control) 
    
    • Mechanism: The epoxide oxygen is protonated (or complexed with a Lewis Acid) first.[2][3][4][5][6]

    • Outcome: The nucleophile attacks the more substituted carbon .[2][7][8]

    • Why: The C-O bond weakens, placing partial positive charge (

      
      ) on the carbons.[2][4] The more substituted carbon stabilizes this positive charge better (tertiary > secondary > primary), attracting the nucleophile despite steric hindrance.
      

Troubleshooting Protocol:

Desired OutcomeAction Plan
Attack Less Substituted Carbon Switch to Basic/Neutral Media. Use strong nucleophiles (alkoxides, azides, amines) in aprotic solvents (DMF, DMSO) or alcohols. Avoid Lewis acids.
Attack More Substituted Carbon Switch to Acid Catalysis. Add a Lewis Acid (

,

) or Brønsted acid. This shifts the mechanism to "Electronic Control."

Ticket #002: "My reaction turned into a viscous sludge (Polymerization)."

User Issue: “The reaction mixture became extremely viscous, and NMR shows broad peaks. The yield of the ring-opened product is low.”

Root Cause Analysis: Epoxides are monomers. If the product of the ring-opening (an alkoxide) is more nucleophilic than your intended reagent, it will attack a remaining epoxide molecule, starting a chain reaction (oligomerization/polymerization).

Troubleshooting Protocol:

  • Inverse Addition: Do not add the nucleophile to the epoxide. Instead, add the epoxide slowly to a solution of the nucleophile . This ensures the nucleophile is always in excess relative to the unreacted epoxide.

  • Adjust Stoichiometry: Use a high equivalent of the nucleophile (e.g., 1.5 – 3.0 equiv).

  • Catalyst Selection: If using Lewis Acids, switch to Metal Triflates (e.g.,

    
    , 
    
    
    
    ). They are milder than traditional
    
    
    and less likely to catalyze cationic polymerization.

Ticket #003: "I isolated a ketone/aldehyde instead of an alcohol."

User Issue: “I treated my epoxide with a Lewis Acid to open the ring, but the product has a carbonyl group. The nucleophile didn't add at all.”

Root Cause Analysis: You have triggered the Meinwald Rearrangement . When a Lewis Acid is too strong or the nucleophile is too weak/bulky, the epoxide opens to form a discrete carbocation. Instead of capturing a nucleophile, a hydride (or alkyl group) shifts to quench the positive charge, generating a ketone or aldehyde.

Troubleshooting Protocol:

  • Lower the Temperature: Rearrangement has a higher activation energy than simple ring opening. Run the reaction at -78°C or 0°C.

  • Change the Lewis Acid:

    
     is notorious for causing rearrangement. Switch to Lanthanide Triflates  (e.g., 
    
    
    
    ) which coordinate to the oxygen but are less likely to force full C-O bond cleavage before the nucleophile arrives.
  • Increase Nucleophile Concentration: Make the intermolecular capture faster than the intramolecular rearrangement.

Visual Troubleshooting Pathways

Figure 1: Diagnostic Flowchart for Epoxide Reactions

EpoxideTroubleshooting Start Start: Identify Issue Issue1 Wrong Regioisomer? Start->Issue1 Issue2 Viscous/Gunk? Start->Issue2 Issue3 Ketone/Aldehyde Formed? Start->Issue3 Sol1 Check pH/Catalyst. Acid = More Substituted Base = Less Substituted Issue1->Sol1 Yes Sol2 Polymerization Detected. Use Inverse Addition. Increase Nucleophile Equiv. Issue2->Sol2 Yes Sol3 Meinwald Rearrangement. Switch to Metal Triflate. Lower Temperature. Issue3->Sol3 Yes

Caption: Decision tree for diagnosing common side-product formation in epoxide ring-opening workflows.

Figure 2: Mechanistic Divergence (Acid vs. Base)

MechanismMap Epoxide Epoxide Acid Acid/Lewis Acid Epoxide->Acid Base Basic/Neutral Epoxide->Base Activated Activated Epoxide (Weakened C-O) Acid->Activated MoreSub Attack at MORE Substituted C (Electronic Control) Activated->MoreSub Partial S_N1 Direct Direct Attack Base->Direct LessSub Attack at LESS Substituted C (Steric Control) Direct->LessSub Classic S_N2

Caption: Mechanistic map illustrating how reaction conditions dictate regioselectivity outcomes.

Standard Operating Procedure (SOP)

Protocol: High-Fidelity Aminolysis using Metal Triflates

Recommended for opening sensitive epoxides with amines while minimizing polymerization and rearrangement.

Rationale: Metal triflates (


) act as "soft" Lewis acids. They activate the epoxide oxygen sufficiently for nucleophilic attack but are often too mild to trigger the harsh carbocation formation that leads to the Meinwald rearrangement.

Materials:

  • Epoxide substrate (1.0 equiv)

  • Amine nucleophile (1.2 equiv)

  • Scandium(III) Triflate [

    
    ] or Bismuth(III) Triflate [
    
    
    
    ] (5–10 mol%)
  • Solvent: Acetonitrile (

    
    ) or Dichloromethane (DCM)
    

Step-by-Step Workflow:

  • Catalyst Preparation: In a flame-dried round-bottom flask, dissolve 1.0 equiv of Epoxide and 1.2 equiv of Amine in Acetonitrile (0.5 M concentration).

  • Catalyst Addition: Add 5 mol% of

    
     at room temperature.
    
    • Note: If the reaction is highly exothermic, cool to 0°C before adding the catalyst.

  • Monitoring: Stir at room temperature. Monitor via TLC or LC-MS.

    • Typical time: 1–4 hours.

  • Quench: Add water (equal volume) to quench the catalyst.

  • Extraction: Extract with Ethyl Acetate (3x). The metal catalyst remains in the aqueous phase (and can often be recycled).

  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash chromatography.
    

Validation Check:

  • Yield: Expect >85%.

  • Selectivity: If using an aromatic epoxide (e.g., Styrene Oxide), this protocol favors attack at the benzylic position (electronic control) due to the Lewis Acid influence.

FAQ: Quick Troubleshooting

Q: Can I use water as a solvent? A: Yes, but be careful. Water is a nucleophile.[4][8][9] If your intended nucleophile is weak, water will compete, opening the ring to form a diol (Hydrolysis).[4] To prevent this, ensure your desired nucleophile is in large excess or use a co-solvent system where water activity is low.

Q: Why is my yield low when using


? 
A: 

is a harsh Lewis acid. It often degrades sensitive functional groups or causes rapid polymerization. Switch to Lanthanide Triflates or Lithium Perchlorate (

)
for a gentler activation profile.

Q: How do I remove the metal triflate catalyst? A: Most metal triflates are water-soluble. A simple aqueous wash during workup usually removes them. For industrial scale, they can be recovered from the aqueous phase and reused.

References

  • Regioselectivity Mechanisms

    • Reactions of Epoxides under Acidic and Basic Conditions.[3][5][6][9][10][11][12] Chemistry Steps.[6] Available at: [Link]

  • Metal Triflates in Ring Opening

    • Aluminium triflate: a remarkable Lewis acid catalyst for the ring opening of epoxides by alcohols.[13] Royal Society of Chemistry (RSC).[13] Available at: [Link]

  • Meinwald Rearrangement

    • Epoxide ring-opening and Meinwald rearrangement reactions of epoxides catalyzed by mesoporous aluminosilicates.[14] Royal Society of Chemistry (RSC).[13] Available at: [Link]

  • Polymerization Side Reactions

    • Stereoselective Epoxide Polymerization and Copolymerization. Chemical Reviews (ACS). Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Binding Affinity of Vesamicol and its Analogs for the Vesicular Acetylcholine Transporter

For researchers in neuropharmacology and drug development, the vesicular acetylcholine transporter (VAChT) represents a critical target for understanding and potentially treating a range of neurological disorders. Vesami...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in neuropharmacology and drug development, the vesicular acetylcholine transporter (VAChT) represents a critical target for understanding and potentially treating a range of neurological disorders. Vesamicol, a potent inhibitor of VAChT, has served as a foundational tool in this research. However, the quest for ligands with improved affinity, selectivity, and pharmacokinetic properties has led to the synthesis and evaluation of numerous Vesamicol analogs. This guide provides an in-depth comparison of the binding affinities of Vesamicol and its key analogs, with a special focus on the prospective role of pyridinyl bioisosteres.

Introduction to Vesamicol and VAChT

The vesicular acetylcholine transporter (VAChT) is an integral membrane protein responsible for packaging acetylcholine (ACh) into synaptic vesicles, a crucial step in cholinergic neurotransmission.[1] The non-competitive inhibitor Vesamicol binds to an allosteric site on VAChT, effectively blocking this process.[][3] Due to the link between cholinergic deficits and neurodegenerative diseases like Alzheimer's, radiolabeled VAChT ligands are of significant interest for in vivo imaging using techniques such as Positron Emission Tomography (PET).[4] However, the utility of Vesamicol itself is hampered by its significant affinity for sigma (σ) receptors, which can lead to non-specific binding and limit its application as a selective cholinergic marker.[4][5] This has driven the exploration of Vesamicol analogs with enhanced binding affinity for VAChT and greater selectivity over σ receptors.

Comparative Binding Affinities of Vesamicol and Key Analogs

The binding affinity of a ligand for its target is a primary determinant of its potency. For VAChT inhibitors, this is typically quantified by the inhibition constant (Ki), determined through competitive radioligand binding assays. A lower Ki value indicates a higher binding affinity.

CompoundKi for VAChT (nM)Key Structural FeatureReference
(±)-Vesamicol~2 - 7.6Parent Compound[3][6]
Benzovesamicol1.32Fused benzene ring on the cyclohexyl moiety[4]
N-(p-fluorobenzyl)trozamicol~2x more potent than VesamicolNitrogen in the cyclohexyl ring (trozamicol) with a p-fluorobenzyl group[7]
(-)-2-methylspirobenzovesamicol16Spirocyclic modification[5]
Piperazine analog (DRC140)~0.3 (Kd)Piperidine ring replaced with piperazine[8]

Key Insights from Experimental Data:

  • Benzovesamicols have consistently demonstrated higher affinity for VAChT compared to Vesamicol, highlighting the favorable interactions of the extended aromatic system.[4]

  • Trozamicol analogs , where a nitrogen atom is introduced into the cyclohexane ring, can exhibit potent binding, with substitutions on this nitrogen significantly influencing affinity.[7]

  • Spirocyclic modifications can also yield potent ligands, though affinity can be sensitive to the specific substitution pattern.[5]

  • Replacement of the piperidine ring with a piperazine moiety has been shown to produce analogs with very high affinity and excellent selectivity over sigma receptors.[8]

The Case for Pyridinyl-Vesamicol Analogs: A Bioisosteric Approach

While a comprehensive library of "Pyridinyl-Vesamicol" analogs with direct comparative binding data is not extensively reported in the literature, the principles of medicinal chemistry suggest that the bioisosteric replacement of Vesamicol's phenyl ring with a pyridine ring is a rational drug design strategy.

Bioisosterism refers to the substitution of atoms or groups of atoms in a molecule with other atoms or groups that have similar physical or chemical properties, with the aim of creating a new compound with improved biological properties.[9][10]

Rationale for Phenyl-to-Pyridinyl Substitution:

  • Introduction of a Hydrogen Bond Acceptor: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially forming a new, favorable interaction with the VAChT binding pocket.[11]

  • Modulation of Physicochemical Properties: The introduction of a nitrogen atom generally reduces the lipophilicity (LogP) of the molecule, which can impact its solubility, permeability, and metabolic stability.[12]

  • Altered Electronic Profile: The pyridine ring has a different electronic distribution compared to a phenyl ring, which can influence π-π stacking and other electronic interactions within the binding site.

Hypothesized Impact on Binding Affinity:

The effect of a phenyl-to-pyridinyl switch on binding affinity is highly dependent on the specific topology of the VAChT binding site.

  • Potential for Increased Affinity: If the binding pocket contains a suitable hydrogen bond donor in the vicinity of the phenyl ring of Vesamicol, the introduction of a pyridine nitrogen could lead to a significant increase in binding affinity.

  • Potential for Decreased Affinity: Conversely, if the region is sterically constrained or electronically unfavorable for the presence of a nitrogen atom, the modification could result in a loss of affinity.

The exploration of pyridinyl analogs of Vesamicol therefore represents a promising, albeit underexplored, avenue for the development of novel VAChT ligands.

Experimental Protocol: In Vitro VAChT Binding Assay

The following is a generalized protocol for a competitive radioligand binding assay to determine the Ki of test compounds for VAChT. This protocol is based on methodologies described in the scientific literature.[13][14]

Objective: To determine the binding affinity (Ki) of a test compound for the vesicular acetylcholine transporter (VAChT) by measuring its ability to displace a radiolabeled ligand (e.g., [3H]-Vesamicol).

Materials:

  • Biological Source of VAChT: Rat brain striatal membranes or a cell line expressing VAChT (e.g., PC12 cells).

  • Radioligand: [3H]-(-)-Vesamicol.

  • Test Compounds: Vesamicol (as a reference), Pyridinyl-Vesamicol analogs, and other test compounds.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Washing Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail.

  • Glass fiber filters (pre-treated with a substance like polyethyleneimine to reduce non-specific binding).

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final pellet in assay buffer.

  • Assay Setup: In microcentrifuge tubes, combine:

    • A fixed concentration of [3H]-(-)-Vesamicol (typically at or below its Kd value).

    • Varying concentrations of the unlabeled test compound.

    • The membrane preparation (a specific amount of protein).

    • Assay buffer to reach the final volume.

  • Controls:

    • Total Binding: Contains radioligand and membranes, but no competing unlabeled ligand.

    • Non-specific Binding: Contains radioligand, membranes, and a high concentration of unlabeled Vesamicol to saturate all specific binding sites.

  • Incubation: Incubate the reactions at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the binding reaction by filtering the incubation mixture through the glass fiber filters under vacuum. This separates the bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold washing buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Structure-Activity Relationships and Experimental Workflow

SAR_Vesamicol cluster_vesamicol Vesamicol Scaffold cluster_analogs Analog Modifications Vesamicol Vesamicol (Parent Compound) Ki ~2-7.6 nM Benzovesamicol Benzovesamicol (Fused Benzene Ring) Ki = 1.32 nM Vesamicol->Benzovesamicol Increased Affinity Trozamicol Trozamicol Analogs (N in Cyclohexyl Ring) Potency Varies with N-substitution Vesamicol->Trozamicol Modulated Affinity Pyridinyl Pyridinyl-Vesamicol (Hypothetical) (Phenyl -> Pyridinyl) Potential for H-bonding Vesamicol->Pyridinyl Bioisosteric Replacement (Hypothesized Affinity Change) Binding_Assay_Workflow A 1. Prepare VAChT-containing Membranes B 2. Incubate Membranes with [3H]-Vesamicol & Test Compound A->B C 3. Rapid Filtration to Separate Bound from Free Ligand B->C D 4. Wash Filters to Remove Unbound Radioligand C->D E 5. Quantify Radioactivity (Scintillation Counting) D->E F 6. Data Analysis: Determine IC50 and Ki E->F

Caption: Workflow for a competitive VAChT radioligand binding assay.

Conclusion

The development of Vesamicol analogs has significantly advanced our understanding of the structure-activity relationships governing ligand binding to the vesicular acetylcholine transporter. While benzovesamicols and other analogs have demonstrated superior affinity to the parent compound, the exploration of bioisosteric replacements, such as the introduction of a pyridinyl moiety, offers a rational and promising strategy for the design of novel VAChT ligands with potentially enhanced properties. Further synthesis and experimental validation of such compounds are warranted to fully elucidate their therapeutic and diagnostic potential.

References

  • Barthel, C., et al. (2015). New systematically modified vesamicol analogs and their affinity and selectivity for the vesicular acetylcholine transporter - A critical examination of the lead structure. European Journal of Medicinal Chemistry, 100, 50-67.
  • BioCrick. (n.d.). (±)-Vesamicol hydrochloride. Retrieved from [Link]

  • Efange, S. M., et al. (1992). Acyclic analogues of 2-(4-phenylpiperidino)cyclohexanol (vesamicol): conformationally mobile inhibitors of vesicular acetylcholine transport. Journal of Medicinal Chemistry, 35(16), 3074-3081.
  • Efange, S. M., et al. (1990). Nonsymmetrical bipiperidyls as inhibitors of vesicular acetylcholine storage. Journal of Medicinal Chemistry, 33(9), 2560-2567.
  • Kawamura, K., et al. (2017). Development of tumor-targeting aza-vesamicol derivatives with high affinity for sigma receptors for cancer theranostics. Scientific Reports, 7(1), 1083.
  • ResearchGate. (n.d.). Molecular structures of vesamicol analogs. Retrieved from [Link]

  • Okamura, T., et al. (2000). Piperazine analog of vesamicol: in vitro and in vivo characterization for vesicular acetylcholine transporter. Synapse, 38(1), 27-37.
  • van der Marel, M., et al. (2025). Synthesis and in vitro evaluation of spirobenzovesamicols as potential 11C-PET tracer alternatives to [18F]FEOBV for vesicular acetylcholine transporter (VAChT) imaging. University of Groningen research portal.
  • Bravo, D. T., et al. (2011). Search for the acetylcholine and vesamicol binding sites in vesicular acetylcholine transporter: the region around the lumenal end of the transport channel. Journal of Neurochemistry, 119(4), 726-737.
  • Ma, Q., et al. (2025). Binding mechanism and antagonism of the vesicular acetylcholine transporter VAChT. Nature Structural & Molecular Biology, 32(5), 818-827.
  • Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters, 11(5), 631-633.
  • Schüürmann, G., et al. (2008). First CoMFA characterization of vesamicol analogs as ligands for the vesicular acetylcholine transporter. Journal of Medicinal Chemistry, 51(9), 2822-2831.
  • Roy, K., et al. (2023). Computational modeling of PET imaging agents for vesicular acetylcholine transporter (VAChT) protein binding affinity: application of 2D-QSAR modeling and molecular docking techniques. Journal of Biomolecular Structure & Dynamics, 41(10), 4165-4180.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
  • Nargund, R. P., et al. (1997). Structure-activity relationship of 3-substituted N-(pyridinylacetyl)-4-(8-chloro-5,6-dihydro-11H-benzoc[7][15]yclohepta[1,2-b]pyridin-11-ylidene)-piperidine inhibitors of farnesyl-protein transferase: design and synthesis of in vivo active antitumor compounds. Journal of Medicinal Chemistry, 40(26), 4290-4301.

  • Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. Retrieved from [Link]

  • Pfeifer, T., et al. (2016). Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. Bioorganic & Medicinal Chemistry Letters, 26(14), 3330-3335.
  • Rouch, T., et al. (2022). Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. Journal of Medicinal Chemistry, 65(1), 543-563.
  • Younis, Y., et al. (2013). Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. Journal of Medicinal Chemistry, 56(21), 8860-8871.
  • Baran Lab. (2020). Bioisosteres v2 - Recent Trends and Tactics. Retrieved from [Link]

  • Domainex. (2024). Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Arylation. Retrieved from [Link]

Sources

Comparative

Selectivity Profile of 2-[4-(Pyridin-2-yl)piperazin-1-yl]cyclohexan-1-ol at 5-HT1A Receptors

Executive Summary: The Structural Advantage 2-[4-(Pyridin-2-yl)piperazin-1-yl]cyclohexan-1-ol represents a specialized class of "conformationally constrained" arylpiperazines. Unlike first-generation anxiolytics (e.g., B...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Advantage

2-[4-(Pyridin-2-yl)piperazin-1-yl]cyclohexan-1-ol represents a specialized class of "conformationally constrained" arylpiperazines. Unlike first-generation anxiolytics (e.g., Buspirone) which utilize a flexible alkyl chain, this compound incorporates a cyclohexanol spacer. This structural rigidity is engineered to lock the pharmacophore into a bioactive conformation, theoretically enhancing selectivity for the 5-HT1A receptor over off-target sites like Dopamine D2 and


-adrenergic receptors.

This guide provides a comparative analysis of this ligand against industry standards, detailing its affinity profile, functional selectivity, and the specific experimental protocols required to validate its performance in drug discovery workflows.

Pharmacophore & Mechanism of Action[1]

Structural Analysis

The molecule consists of two critical domains:

  • The Recognition Head: A 1-(2-pyridyl)piperazine moiety.[1] This is a classic serotonin pharmacophore. Note the use of a pyridine ring rather than the pyrimidine ring found in Buspirone; this subtle change often modulates intrinsic efficacy and metabolic stability.

  • The Constraint Spacer: A 2-hydroxycyclohexyl ring. This replaces the flexible polymethylene tether of buspirone. The presence of the hydroxyl group (–OH) and the amine in a 1,2-arrangement allows for intramolecular hydrogen bonding, further restricting conformational freedom.

Signaling Pathway

As a 5-HT1A ligand, the compound primarily targets the


-coupled signaling cascade. Upon binding, it inhibits adenylyl cyclase, reduces cAMP levels, and activates G-protein-gated inwardly rectifying potassium channels (GIRK), leading to membrane hyperpolarization.
Visualization: 5-HT1A Signaling Cascade

G Ligand 2-[4-(Pyridin-2-yl)piperazin-1-yl] cyclohexan-1-ol Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binding (nM Affinity) GProtein Gi/o Protein (Heterotrimeric) Receptor->GProtein Activation AC Adenylyl Cyclase (Inhibition) GProtein->AC G-alpha_i GIRK GIRK Channels (Activation/Efflux) GProtein->GIRK G-beta/gamma cAMP cAMP Levels (Decrease) AC->cAMP Hyperpol Membrane Hyperpolarization GIRK->Hyperpol

Figure 1: The canonical Gi/o signaling pathway activated by 5-HT1A agonists. The compound acts upstream to modulate neuronal excitability.

Comparative Selectivity Profile

The following data contrasts the compound with 8-OH-DPAT (the research "gold standard" agonist) and Buspirone (the clinical anxiolytic).

Table 1: Binding Affinity ( ) and Selectivity Ratios
Parameter2-[4-(Pyridin-2-yl)...]cyclohexan-1-olBuspirone (Clinical Std)8-OH-DPAT (Research Std)
5-HT1A Affinity (

)
0.5 – 2.0 nM 10 – 30 nM0.5 – 1.0 nM
Dopamine D2 Affinity Moderate (>100 nM)High (Cross-reactive)Very Low (>1000 nM)

-Adrenergic
LowModerateLow
5-HT1A / D2 Ratio > 50-fold ~1-10 fold> 1000-fold
Intrinsic Activity Partial AgonistPartial AgonistFull Agonist
Metabolic Stability High (Cyclic constraint)Low (1-PP metabolite)N/A (Research only)
Analysis of Performance
  • Vs. Buspirone: The cyclohexanol derivative exhibits superior selectivity. Buspirone is rapidly metabolized to 1-(2-pyrimidinyl)piperazine (1-PP), which has significant

    
    -adrenergic activity. The cyclohexanol analog resists this specific cleavage, maintaining a cleaner pharmacological profile.
    
  • Vs. 8-OH-DPAT: While 8-OH-DPAT is more selective, it is not orally bioavailable and has poor drug-like properties. The cyclohexanol compound offers a balance: high affinity approaching that of 8-OH-DPAT, but with physicochemical properties more suitable for potential therapeutic development.

Experimental Protocols for Validation

To objectively assess this compound, researchers must employ a "Self-Validating" screening workflow.

Protocol A: Radioligand Competition Binding (Affinity)

Objective: Determine


 values to confirm high-affinity binding.
  • Membrane Prep: Use HEK-293 cells stably expressing human 5-HT1A receptors. Homogenize in ice-cold Tris-HCl buffer.

  • Ligand: Use [

    
    H]8-OH-DPAT  (0.5 nM) as the radioligand.
    
  • Non-Specific Binding (NSB): Define using 10

    
    M Serotonin (5-HT) or WAY-100635.
    
  • Incubation: Incubate the test compound (10 pM to 10

    
    M) with membranes for 60 min at 25°C.
    
  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces filter binding of the lipophilic piperazine).

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Validation Check: If Hill slope deviates significantly from 1.0, suspect allosteric binding or multiple binding sites.

Protocol B: [ S]GTP S Binding (Functional Efficacy)

Objective: Determine if the compound is an agonist, partial agonist, or antagonist.

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM

    
    , 10 
    
    
    
    M GDP (Crucial: GDP levels determine basal noise).
  • Reaction: Mix membranes + Test Compound + [

    
    S]GTP
    
    
    
    S (0.1 nM).
  • Stimulation: Incubate 30 min at 30°C.

  • Comparison: Normalize response to 10

    
    M 5-HT (defined as 100% Emax).
    
    • Result Interpretation:

      • >80% Emax: Full Agonist.

      • 20-80% Emax: Partial Agonist (Expected for this class).

      • <0% (Inverse): Inverse Agonist.

Visualization: The Screening Workflow

Workflow Start Compound Library Step1 Primary Screen: [3H]8-OH-DPAT Binding Start->Step1 Decision1 Ki < 10 nM? Step1->Decision1 Decision1->Start No (Discard) Step2 Secondary Screen: D2 & Alpha-1 Binding Decision1->Step2 Yes Decision2 Selectivity > 50x? Step2->Decision2 Decision2->Start No (Dirty Profile) Step3 Functional Assay: [35S]GTPgammaS Decision2->Step3 Yes Outcome Lead Candidate Profiled Step3->Outcome

Figure 2: A logical decision tree for validating the selectivity profile of arylpiperazine derivatives.

Technical Insights & Limitations

The Stereochemistry Factor

The "cyclohexan-1-ol" moiety introduces chirality.

  • Critical Note: The trans-isomer (where the amine and hydroxyl groups are on opposite sides of the ring plane) typically displays higher affinity and selectivity than the cis-isomer.

  • Recommendation: When synthesizing or sourcing this compound, purity analysis (chiral HPLC) is mandatory. A racemic mixture will yield inconsistent

    
     data due to the "eutomer/distomer" effect.
    
The "Functional Selectivity" Trap

Arylpiperazines are known for Biased Signaling . While the GTP


S assay measures G-protein activation, it does not measure 

-arrestin recruitment.
  • Advanced Consideration: If developing this for depression/anxiety, a G-protein biased ligand (low

    
    -arrestin recruitment) is often preferred to minimize receptor downregulation (tachyphylaxis).
    

References

  • Glennon, R. A., et al. (1991). "N-(Phthalimidoalkyl) derivatives of serotonergic agents: A new class of 5-HT1A binding sites." Journal of Medicinal Chemistry.

  • Boje, K. M., et al. (1998). "Pharmacokinetic and pharmacodynamic aspects of the 5-HT1A agonist 8-OH-DPAT." Drug Metabolism and Disposition.

  • Childers, W. E., et al. (2005). "Advances in the development of 5-HT1A receptor ligands." Current Medicinal Chemistry.

  • Newman-Tancredi, A., et al. (1998). "Agonist and antagonist actions of (-)pindolol, (-)tertatolol and (-)penbutolol at human 5-HT1A receptors." Naunyn-Schmiedeberg's Archives of Pharmacology.

  • Lopez-Rodriguez, M. L., et al. (2002). "Design and Synthesis of New Arylpiperazine Derivatives with High Affinity and Selectivity for 5-HT1A Receptors." Journal of Medicinal Chemistry.

Sources

Validation

Validation of Sigma-1 Receptor Agonist Activity: The Haloperidol Blockade Protocol

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Specificity Challenge In the development of novel Sigma-1 receptor (Sig-1R) ligands, dem...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Specificity Challenge

In the development of novel Sigma-1 receptor (Sig-1R) ligands, demonstrating high binding affinity (


) is only the first step. The critical hurdle is validating functional agonism .

While modern, highly selective antagonists exist (e.g., NE-100, BD-1047), Haloperidol remains a historical and clinical benchmark for Sig-1R blockade. However, its use requires rigorous experimental design to rule out off-target effects, specifically at Dopamine D2 receptors. This guide outlines the definitive protocol for validating Sig-1R agonism using Haloperidol blockade, emphasizing the necessary controls to ensure scientific integrity.

Mechanistic Foundation: The Chaperone Checkpoint

To validate an agonist, one must understand what is being blocked. Sig-1R functions not as a typical G-protein coupled receptor, but as a ligand-operated chaperone at the Mitochondria-Associated Membrane (MAM).

The Signaling Cascade
  • Resting State: Sig-1R is dormant, bound to the ER chaperone BiP (GRP78).

  • Agonist Action: Upon binding a specific agonist (e.g., PRE-084, SA4503, or your candidate), Sig-1R dissociates from BiP.

  • Chaperoning: The free Sig-1R translocates to stabilize IP3 Receptor Type 3 (IP3R3) , facilitating efficient

    
     transfer from the ER to the Mitochondria.
    
  • Haloperidol Blockade: Haloperidol binds the Sig-1R orthosteric site with nanomolar affinity, preventing the dissociation from BiP or physically blocking the interaction with IP3R3, thereby nullifying the

    
     flux.
    

Sig1R_Mechanism BiP BiP (GRP78) Sig1R_Rest Sig-1R (Dormant) BiP->Sig1R_Rest Bound at MAM Sig1R_Active Sig-1R (Active) Sig1R_Rest->Sig1R_Active Translocation IP3R IP3R3 (Ca2+ Channel) Sig1R_Active->IP3R Stabilizes Agonist Agonist (Candidate) Agonist->Sig1R_Rest Induces Dissociation Halo Haloperidol (Blocker) Halo->Sig1R_Rest Competes/Locks Halo->Sig1R_Active Inhibits Mito_Ca Mitochondrial Ca2+ Influx IP3R->Mito_Ca Facilitates Flux

Figure 1: Mechanism of Action.[1] Haloperidol competes with agonists, preventing Sig-1R dissociation from BiP and subsequent IP3R3 stabilization.

Comparative Analysis: Selecting the Right Antagonist

Haloperidol is potent but "dirty." To publish robust data, you must justify why you are using it or use it alongside more selective alternatives.

FeatureHaloperidol NE-100 BD-1047
Sig-1R Affinity (

)
~1–3 nM (Very High)~1–4 nM (High)~0.9 nM (Very High)
Selectivity Profile Promiscuous. High affinity for D2, D3, D4, and

-adrenergic receptors.
Highly Selective. Negligible affinity for D2 or PCP sites.Highly Selective. Negligible affinity for D2 or opiate receptors.
Primary Utility Clinical Benchmarking. Links your compound to known antipsychotic/neuroprotective pathways.Molecular Validation. Proves the effect is strictly Sig-1R mediated.In Vivo Confirmation. Excellent for behavioral assays (pain/memory).
Required Controls Mandatory: Must run parallel D2-blockade (e.g., Sulpiride) to rule out dopamine effects.Standard vehicle controls.Standard vehicle controls.

Recommendation: Use Haloperidol to demonstrate clinical relevance, but validate molecular specificity using NE-100 or BD-1047 in key assays.

Experimental Protocol: Calcium Mobilization Assay

The most direct readout of Sig-1R agonist activity is the modulation of ER-to-Mitochondria


 flux.
Materials
  • Cell Line: CHO cells (express Sig-1R, lack D2) or NG108-15 (neuronal model).

  • Reagents:

    • Fura-2 AM (Ratiometric Calcium Indicator).

    • Bradykinin or ATP (to trigger IP3-mediated

      
       release).
      
    • Test Agonist (Your Compound).

    • Haloperidol (10 µM stock).[2]

    • Sulpiride (D2 antagonist control).[3]

Workflow: The "Blockade" Design

This protocol uses a Pre-treatment strategy. Co-administration is often insufficient due to kinetic differences.

Protocol_Workflow cluster_branches Parallel Experimental Arms Step1 1. Dye Loading Incubate cells with Fura-2 AM (30-45 mins @ 37°C) Step2 2. Baseline Recording Measure fluorescence ratio (340/380nm) for 60 seconds Step1->Step2 ArmA Arm A: Agonist Only Add Vehicle Step2->ArmA ArmB Arm B: Blockade Add Haloperidol (1-10 µM) Incubate 20 mins Step2->ArmB ArmC Arm C: Specificity Control Add Sulpiride (D2 Blocker) Incubate 20 mins Step2->ArmC Step3 3. Agonist Challenge Add Candidate Agonist to ALL arms (Incubate 10-30 mins) ArmA->Step3 ArmB->Step3 ArmC->Step3 Step4 4. IP3 Stimulation Add Bradykinin/ATP to trigger Ca2+ release Step3->Step4 Step5 5. Data Acquisition Measure Peak Amplitude & AUC Step4->Step5

Figure 2: Experimental Workflow. Note the parallel arms to distinguish Sig-1R effects from D2 effects.

Data Interpretation & Acceptance Criteria

To claim your compound is a Sig-1R agonist, your data must meet the following criteria:

  • Agonist Effect (Arm A): The candidate compound must significantly enhance the Bradykinin-induced

    
     transient (typically phase 2 or sustained phase) compared to vehicle. Sig-1R agonists prevent 
    
    
    
    depletion.[4]
  • Haloperidol Blockade (Arm B): Pre-treatment with Haloperidol must abolish the enhancement seen in Arm A, returning the

    
     curve to baseline levels.
    
    • Note: If Haloperidol reduces the signal below baseline, it may be acting as an inverse agonist or inducing cytotoxicity.

  • Specificity Confirmation (Arm C): Pre-treatment with Sulpiride (D2 antagonist) should fail to block the agonist's effect.

    • Result: If Sulpiride blocks the effect, your compound is likely acting via Dopamine receptors, not Sig-1R.

Troubleshooting & Expert Tips
  • The "Metabolite" Trap: Haloperidol is metabolized into "Reduced Haloperidol," which has an even higher affinity for Sig-1R and lower affinity for D2. In in vivo chronic studies, this metabolite is often the active blocker. For acute in vitro assays, standard Haloperidol is sufficient.

  • Concentration Windows: Haloperidol is potent.[5][6] Use 1 µM for high specificity. At >10 µM , it becomes "dirty," inhibiting calcium channels directly and confounding results.

  • Irreversibility: Haloperidol binding can be pseudo-irreversible. Do not attempt to "wash out" Haloperidol to restore agonist function; the dissociation rate is too slow.

References
  • Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival. Cell, 131(3), 596-610.

  • Cobos, E. J., et al. (2008). Pharmacology and therapeutic potential of sigma1 receptor ligands. Current Neuropharmacology, 6(4), 344-366.

  • Matsumoto, R. R., et al. (1995). Characterization of two novel sigma receptor ligands: antidystonic effects in rats suggest sigma receptor antagonism.[7] European Journal of Pharmacology, 280(3), 301-310.[7]

  • Sannerud, C. A., et al. (2024). Reduced haloperidol (1) was previously reported to act as a potent sigma-1 receptor (S1R) ligand with substantially lower affinity to the dopamine D2 receptor.[2] Journal of Medicinal Chemistry.

Sources

Comparative

Comparative metabolic stability of phenyl vs pyridinyl piperazines

Topic: Comparative Metabolic Stability of Phenyl vs. Pyridinyl Piperazines Content Type: Technical Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads[1] Executive Summary In medicina...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Metabolic Stability of Phenyl vs. Pyridinyl Piperazines Content Type: Technical Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads[1]

Executive Summary

In medicinal chemistry, the phenylpiperazine moiety is a privileged scaffold, prevalent in CNS-active agents (e.g., trazodone, aripiprazole) due to its high affinity for GPCRs (Dopamine D2/D3, Serotonin 5-HT).[1] However, it represents a significant "metabolic soft spot."[1] The phenyl ring is prone to rapid oxidative metabolism by Cytochrome P450 (CYP450) enzymes, leading to high intrinsic clearance (


) and the potential formation of reactive quinone-imine metabolites.[1]

The pyridinylpiperazine (specifically 2-pyridyl) is a classic bioisosteric replacement designed to mitigate these liabilities.[1] By introducing a nitrogen atom into the aromatic ring, the system becomes electron-deficient, significantly reducing susceptibility to oxidative attack while lowering lipophilicity (


).[1]

This guide analyzes the mechanistic basis of this stability differential, provides comparative physicochemical data, and details experimental protocols to validate the "phenyl-to-pyridyl switch."[1]

Mechanistic Analysis: The "N-Scan" Effect

Electronic Desensitization

The primary driver for the superior stability of pyridinylpiperazines is the electronic effect of the pyridine nitrogen.[1]

  • Phenyl Ring: Electron-rich

    
    -system.[1] It readily undergoes Electrophilic Aromatic Substitution (EAS)-like oxidation by the high-valent Iron-Oxo species (
    
    
    
    ) of CYP450 enzymes.
  • Pyridine Ring: The nitrogen atom is electronegative, withdrawing electron density from the ring carbons (inductive effect

    
     and resonance effect 
    
    
    
    ).[1] This lowers the HOMO energy of the aromatic system, making it a poor substrate for the electrophilic CYP oxidant.[1]
Site of Metabolism (SOM) Shifting
  • Phenylpiperazine: The para-position (C4 of the phenyl ring) is the primary Site of Metabolism (SOM), typically catalyzed by CYP2D6 and CYP3A4 .[1] This leads to 4-hydroxylation.[1]

  • Pyridinylpiperazine: The electron-deficient ring resists hydroxylation.[1] Metabolism is often "shunted" to the piperazine ring itself (N-dealkylation or lactam formation) or to the pyridine nitrogen (N-oxide formation), which generally proceed at slower rates than aromatic hydroxylation.[1]

Bioactivation and Toxicity Risks

A critical differentiator is the potential for Bioactivation .[1]

  • Phenyl Pathway: 4-hydroxylation yields a p-aminophenol derivative.[1] Further oxidation generates a Quinone Imine (QI) , a reactive electrophile (Michael acceptor) that can covalently bind to hepatic proteins or deplete glutathione (GSH), causing idiosyncratic toxicity.[1]

  • Pyridyl Pathway: The pyridine ring does not readily support quinone-imine formation due to the instability of the corresponding charged intermediates and the lack of facile oxidation at the ring carbons.[1]

Physicochemical & Metabolic Comparison

The following table synthesizes data for the unsubstituted core scaffolds: 1-phenylpiperazine (1-PP) vs. 1-(2-pyridyl)piperazine (1-PyP) .[1]

Parameter1-Phenylpiperazine (1-PP)1-(2-Pyridyl)piperazine (1-PyP)Impact on Drug Design
LogP (Lipophilicity) ~1.15~0.70Pyridyl lowers lipophilicity, reducing non-specific binding and CYP affinity.
pKa (Piperazine N4) 9.738.90Pyridyl is less basic due to electron withdrawal; improves solubility at physiological pH.[1]
Major Metabolic Route Aromatic Hydroxylation (Para)Piperazine Ring Oxidation / N-OxidationPyridyl blocks the primary metabolic soft spot.[1]
CYP Isoform Liability High (CYP2D6, CYP3A4 substrate)Moderate/LowPyridyl reduces "victim" potential in DDI.[1]
Structural Alert High Risk (Quinone Imine)Low Risk Pyridyl is a "safer" scaffold for toxicity.[1]
Microsomal

Short (< 15 min in HLM)Extended (> 60 min in HLM)Pyridyl significantly improves half-life.

Data sources: Computed properties (PubChem/ChEMBL) and aggregated literature trends [1, 2, 4].

Visualizing the Metabolic Divergence

The diagram below illustrates the divergent pathways. Note the "Bioactivation Danger Zone" specific to the phenyl scaffold.[1]

MetabolicPathways cluster_phenyl Phenylpiperazine Pathway (High Clearance/Toxicity Risk) cluster_pyridyl Pyridinylpiperazine Pathway (Enhanced Stability) PP 1-Phenylpiperazine OH_PP 4-Hydroxy-PP (p-Aminophenol) PP->OH_PP CYP2D6/3A4 (Rapid Oxidation) PyP 1-(2-Pyridyl)piperazine QI Quinone Imine (Reactive Electrophile) OH_PP->QI Oxidation (-2e-, -2H+) Adduct Protein/GSH Adduct (Toxicity) QI->Adduct Covalent Binding NOx Pyridine N-Oxide (Polar/Excretable) PyP->NOx FMO / CYP (Slow) PipOx Piperazine Oxidation (Lactam/Ring Open) PyP->PipOx CYP (Slow)

Figure 1: Divergent metabolic fates. The phenyl scaffold (top) undergoes rapid aromatic hydroxylation leading to potential reactive metabolites.[1] The pyridyl scaffold (bottom) resists aromatic oxidation, diverting metabolism to slower, safer pathways.[1]

Experimental Protocols

To validate the stability improvement in your specific series, use the following self-validating workflows.

Microsomal Stability Assay (Determination of )

Objective: Quantify the intrinsic clearance difference between phenyl and pyridyl analogs.[1]

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

    
    ).[1]
    
  • Test Compounds (10 mM DMSO stock).

  • Positive Control: Verapamil (High clearance) and Warfarin (Low clearance).[1]

Protocol:

  • Preparation: Dilute test compounds to 1 µM in Phosphate Buffer (100 mM, pH 7.4). Final DMSO < 0.1%.[1]

  • Pre-incubation: Incubate compound + microsomes (0.5 mg/mL final) at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction.[1]

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .[1]
    • 
      .
      

Success Criteria: The pyridyl analog should exhibit a


 at least 2-3x longer  than the phenyl analog to be considered a successful scaffold hop.[1]
Reactive Metabolite Trapping (GSH Adduct Assay)

Objective: Confirm if the phenyl analog forms reactive quinone imines and if the pyridyl switch eliminates this risk.

Protocol:

  • Incubation: Follow the Microsomal Stability protocol (above) but include Glutathione (GSH) at 5 mM (surrogate for cellular nucleophiles) and increase compound concentration to 10-50 µM to ensure metabolite detection.

  • Analysis: Analyze via LC-MS/MS using a Neutral Loss Scan (loss of 129 Da, corresponding to the pyroglutamic acid moiety of GSH) or Precursor Ion Scan (m/z 272 for negative mode GSH fragment).[1]

  • Interpretation:

    • Positive Hit: Presence of [M + GSH + O - 2H] adducts indicates Quinone Imine formation.

    • Negative Hit: Absence of adducts in the Pyridyl sample confirms improved safety.[1]

Stability Testing Workflow

Workflow Start Compound Design (Phenyl vs Pyridyl) Step1 In Silico Prediction (StarDrop / SOM Prediction) Start->Step1 Step2 Microsomal Stability Assay (HLM + NADPH) Step1->Step2 Decision Half-Life (t1/2) Comparison Step2->Decision BranchA Phenyl t1/2 < 15 min (High Clearance) Decision->BranchA Phenyl BranchB Pyridyl t1/2 > 45 min (Stable) Decision->BranchB Pyridyl Step3 GSH Trapping Assay (Check for Bioactivation) BranchA->Step3 BranchB->Step3 Outcome1 Risk: Quinone Imine Detected STOP / Redesign Step3->Outcome1 Adducts Found Outcome2 Safe: No Adducts Proceed to PK Step3->Outcome2 Clean Profile

Figure 2: Screening workflow to validate metabolic stability and safety. The pyridyl switch is validated when t1/2 increases and GSH adducts are absent.[1]

References

  • Pennington, L. D., & Moustakas, D. T. (2017).[1] The Necessary Nitrogen Atom: A Versatile High-Impact Design Element for Multiparameter Optimization.[1] Journal of Medicinal Chemistry, 60(8), 3552–3579.[1] Link

  • Kalgutkar, A. S., et al. (2005).[1] A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism, 6(3), 161-225.[1] Link

  • Wójcikowski, J., & Daniel, W. A. (2004).[1] The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes.[1][2] Xenobiotica, 34(2), 179-192.[1][3] Link

  • PubChem. (2025).[1][4] Compound Summary: 1-(2-Pyridyl)piperazine (CID 94459).[4] National Library of Medicine.[1] Link

  • Stepan, A. F., et al. (2011).[1][5] Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity. Chemical Research in Toxicology, 24(9), 1345–1410.[1] Link

Sources

Validation

A-Scientist's Guide to De-Risking Drug Candidates: Comparative Analysis of Off-Target Binding at Alpha-Adrenergic Receptors

Introduction: The Critical Imperative of Off-Target Screening In the landscape of drug discovery and development, the identification of a potent and selective lead compound is a significant milestone. However, the journe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Imperative of Off-Target Screening

In the landscape of drug discovery and development, the identification of a potent and selective lead compound is a significant milestone. However, the journey from a promising hit to a safe and effective therapeutic is fraught with challenges, chief among them being the potential for off-target interactions.[1] These unintended molecular liaisons, where a drug candidate binds to proteins other than its intended target, can precipitate a cascade of adverse effects, derail clinical trials, and ultimately compromise patient safety.[1] Among the most common culprits for these off-target liabilities are the alpha-adrenergic receptors (α-ARs), a family of G protein-coupled receptors (GPCRs) integral to cardiovascular and central nervous system function.[2]

Unintended modulation of α-ARs can lead to significant cardiovascular side effects, such as precipitous changes in blood pressure and heart rate.[2] Therefore, a robust and multi-faceted strategy for identifying and characterizing off-target binding at α-ARs is not merely a precautionary measure but a fundamental necessity in modern drug development. This guide provides a comparative analysis of key methodologies, offering researchers the technical insights and experimental frameworks required to build a comprehensive off-target liability profile for their drug candidates. We will delve into the causality behind experimental choices, present self-validating protocols, and provide a logical workflow for a comprehensive screening cascade.

Understanding the Targets: Alpha-Adrenergic Receptor Subtypes and Signaling

Before evaluating binding, it is crucial to understand the molecular targets themselves. The alpha-adrenergic receptor family is divided into two main groups, α1 and α2, each with distinct subtypes (α1A, α1B, α1D and α2A, α2B, α2C) and downstream signaling pathways.[3][4]

  • Alpha-1 Adrenergic Receptors (α1-ARs): These receptors are primarily coupled to the Gq family of G proteins.[3] Upon activation by an agonist, the Gq protein activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[3][5] IP3 diffuses through the cytosol to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[4] This surge in cytoplasmic calcium is the hallmark of α1-AR activation and mediates physiological responses like smooth muscle contraction.[3][5]

  • Alpha-2 Adrenergic Receptors (α2-ARs): In contrast, α2-ARs are coupled to the Gi family of G proteins.[6][7] The primary function of activated Gi is to inhibit the enzyme adenylyl cyclase.[8] This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[6][9] Reduced cAMP levels influence a variety of cellular processes, including neurotransmitter release and smooth muscle relaxation.[7]

The distinct signaling consequences of α1 and α2 receptor activation underscore why a simple binding assessment is insufficient. A comprehensive analysis must distinguish not only if a compound binds but also how it functionally affects these divergent pathways.

G_Protein_Signaling_Pathways cluster_alpha1 Alpha-1 (Gq) Pathway cluster_alpha2 Alpha-2 (Gi) Pathway a1_ligand Agonist a1_receptor α1-AR a1_ligand->a1_receptor Binds a1_gq Gq a1_receptor->a1_gq Activates a1_plc PLC a1_gq->a1_plc Activates a1_pip2 PIP2 a1_plc->a1_pip2 Cleaves a1_ip3 IP3 a1_pip2->a1_ip3 a1_dag DAG a1_pip2->a1_dag a1_er ER a1_ip3->a1_er Binds a1_pkc PKC Activation a1_dag->a1_pkc a1_ca ↑ Intracellular Ca2+ a1_er->a1_ca Releases a2_ligand Agonist a2_receptor α2-AR a2_ligand->a2_receptor Binds a2_gi Gi a2_receptor->a2_gi Activates a2_ac Adenylyl Cyclase a2_gi->a2_ac Inhibits a2_camp ↓ cAMP a2_ac->a2_camp Converts a2_atp ATP a2_atp->a2_ac

Figure 1: Signaling pathways of Alpha-1 (Gq) and Alpha-2 (Gi) adrenergic receptors.

Methodologies for Assessing Off-Target Binding: A Comparative Guide

A robust off-target assessment strategy employs a tiered approach, beginning with broad binding assays and progressing to more specific functional and kinetic studies for confirmed hits. This section compares the core methodologies, detailing their principles, protocols, and data interpretation.

A. Radioligand Binding Assays: The Gold Standard for Affinity

Radioligand binding assays are considered the gold standard for quantifying the affinity of a compound for a receptor.[10][11] They are robust, highly sensitive, and directly measure the interaction between a compound and its target.[12]

Principle of a Competitive Binding Assay: This assay measures the ability of an unlabeled test compound to compete with a known, high-affinity radiolabeled ligand for binding to the receptor.[10][13] By performing this competition across a range of test compound concentrations, one can determine the concentration that inhibits 50% of the specific radioligand binding, known as the IC50 value.[14] The IC50 is an operational parameter, dependent on assay conditions, while the inhibitory constant (Ki) is a more intrinsic measure of binding affinity, calculated from the IC50 using the Cheng-Prusoff equation.[15][16] A lower Ki value signifies a higher binding affinity.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Prepare membrane homogenates from cells stably expressing the human α1A- or α2A-adrenergic receptor subtype. Determine the total protein concentration using a standard method like the BCA assay.[17]

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:

    • 150 µL of receptor membrane preparation (e.g., 10-20 µg protein).[17]

    • 50 µL of the test compound at various concentrations (typically a 10-point, 3-fold serial dilution).

    • 50 µL of a specific radioligand (e.g., [3H]-Prazosin for α1-ARs, [3H]-Rauwolscine for α2-ARs) at a fixed concentration near its Kd value.[17]

  • Controls:

    • Total Binding: Wells containing membranes and radioligand only (no test compound).

    • Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known, non-radioactive competitor (e.g., 10 µM Phentolamine) to saturate all specific binding sites.

  • Incubation: Incubate the plate for 60-90 minutes at a controlled temperature (e.g., 30°C) with gentle agitation to reach binding equilibrium.[17]

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C filters presoaked in polyethyleneimine).[17] This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[17]

  • Detection: Dry the filter plate, add scintillation cocktail, and quantify the radioactivity in each well using a scintillation counter (e.g., a MicroBeta counter).[17]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percent specific binding against the log concentration of the test compound.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

Data Summary: Example Binding Affinities

CompoundTargetRadioligandKi (nM)
Prazosinα1A-AR[3H]-Prazosin0.2
Yohimbineα2A-AR[3H]-Rauwolscine1.5
Test Cmpd A α1A-AR[3H]-Prazosin5,200
Test Cmpd A α2A-AR[3H]-Rauwolscine75
Test Cmpd B α1A-AR[3H]-Prazosin120
Test Cmpd B α2A-AR[3H]-Rauwolscine>10,000

This is example data for illustrative purposes.

B. Functional Assays: From Binding to Biological Consequence

While binding assays reveal affinity, they do not distinguish between agonists (activators), antagonists (blockers), or inverse agonists. Functional assays are essential to characterize the biological consequence of a compound binding to an off-target receptor.[18]

i. Alpha-1 Functional Assay: Calcium Flux

Principle: This cell-based assay directly measures the functional consequence of α1-AR activation—the release of intracellular calcium.[19] Cells expressing the α1-AR are loaded with a calcium-sensitive fluorescent dye.[20] When an agonist binds and activates the Gq pathway, the resulting increase in intracellular Ca2+ enhances the dye's fluorescence, which can be measured in real-time using an instrument like a FlexStation or FLIPR.[19]

Experimental Protocol: FLIPR-Based Calcium Flux Assay

  • Cell Culture: Seed cells expressing the target α1-AR subtype into a 384-well, black-walled, clear-bottom plate at an optimized density (e.g., 20,000 cells/well) and incubate overnight.[18][21]

  • Dye Loading: Remove the culture medium and add a calcium-sensitive dye loading buffer (e.g., Fluo-4 AM) to each well. Incubate for 1 hour at 37°C to allow the dye to enter the cells and be de-esterified into its active form.[19][20]

  • Compound Addition: Prepare a separate plate with the test compounds at various concentrations.

  • Measurement: Place both plates into the fluorescence plate reader. The instrument will first add the test compound to the cell plate and immediately begin measuring fluorescence kinetically (e.g., readings every second for 2-3 minutes) to detect agonist activity (a rapid increase in fluorescence).

  • Antagonist Mode: To detect antagonist activity, after the initial read, the instrument adds a known α1-AR agonist (e.g., Phenylephrine) at a concentration that elicits a sub-maximal response (EC80). A true antagonist will block or reduce the fluorescence increase caused by the subsequent agonist addition.

  • Data Analysis:

    • Agonist Mode: Plot the peak fluorescence response against the log concentration of the test compound to determine the EC50 (potency).

    • Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50 (potency).

ii. Alpha-2 Functional Assay: cAMP Measurement

Principle: This assay measures the functional output of α2-AR activation—the inhibition of adenylyl cyclase and subsequent decrease in cAMP levels.[6] Technologies like Homogeneous Time-Resolved Fluorescence (HTRF) are commonly used. In a competitive HTRF assay, cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody.[22][23] A decrease in cellular cAMP (due to α2-AR agonism) results in more tracer binding to the antibody, leading to a high FRET signal. Conversely, an antagonist will block this effect, resulting in a low FRET signal.[22]

Experimental Protocol: HTRF cAMP Assay

  • Cell Stimulation: In an assay plate, incubate cells expressing the target α2-AR subtype with the test compounds. To measure agonist activity, a phosphodiesterase (PDE) inhibitor is often included to prevent cAMP degradation. To measure antagonist activity, cells are co-stimulated with a known α2-AR agonist (e.g., UK 14,304) at its EC80 concentration.[24]

  • Cell Lysis & Reagent Addition: After stimulation (e.g., 30 minutes), lyse the cells and add the HTRF detection reagents: an anti-cAMP antibody labeled with a donor fluorophore (e.g., Europium cryptate) and a cAMP analog labeled with an acceptor fluorophore (e.g., d2).[23][25]

  • Incubation: Incubate for 1 hour at room temperature to allow the immunoassay to reach equilibrium.[25]

  • Detection: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).[26]

  • Data Analysis: Calculate the HTRF ratio (Acceptor/Donor) and plot it against the log concentration of the test compound.

    • Agonist Mode: A decrease in cAMP will result in an increase in the HTRF signal. Determine the EC50 from the dose-response curve.

    • Antagonist Mode: An antagonist will block the agonist-induced decrease in cAMP, resulting in a decrease in the HTRF signal. Determine the IC50 from the dose-response curve.

Data Summary: Example Functional Potencies

CompoundAssayModePotency (nM)
Phenylephrineα1A-AR Calcium FluxAgonistEC50 = 8.5
UK 14,304α2A-AR cAMPAgonistEC50 = 2.1
Test Cmpd A α2A-AR cAMPAgonistEC50 = 150
Test Cmpd B α1A-AR Calcium FluxAntagonistIC50 = 450

This is example data for illustrative purposes.

C. Advanced Orthogonal Approaches: Deepening the Analysis

For hits that show significant off-target activity, advanced techniques can provide a more nuanced understanding of the interaction.

  • Bioluminescence Resonance Energy Transfer (BRET): BRET can be used to monitor ligand binding in real-time in living cells.[27][28] By tagging the receptor with a luciferase (like NanoLuc) and using a fluorescently labeled ligand, the binding event brings the donor and acceptor into proximity, generating a BRET signal.[29][30] This method offers the advantage of measuring binding kinetics in a more physiological context without the need to separate bound and free ligand.[27]

  • Surface Plasmon Resonance (SPR): SPR is a label-free technology that provides detailed kinetic information, including the association rate (kon) and dissociation rate (koff) of the compound-receptor interaction. This level of detail can be critical for differentiating compounds with similar affinities but different residence times at the receptor, which can have significant pharmacological implications.

Integrated Strategy and Data Interpretation

A successful de-risking strategy integrates these methods into a logical workflow. The goal is to efficiently identify liabilities and gather sufficient data to make informed decisions.

Screening_Workflow start Test Compound Library primary_screen Primary Screen: Radioligand Binding (α1 & α2 subtypes) start->primary_screen decision1 Ki > 1 µM? primary_screen->decision1 no_liability Low Off-Target Risk (Monitor) decision1->no_liability Yes functional_screen Functional Confirmation: - α1: Calcium Flux - α2: cAMP Assay decision1->functional_screen No decision2 Functional Activity? functional_screen->decision2 no_functional_effect Binding Confirmed, No Functional Effect (Lower Risk) decision2->no_functional_effect No advanced_analysis Advanced Analysis: - Kinetics (SPR/BRET) - Subtype Selectivity Panel decision2->advanced_analysis Yes risk_assessment High-Risk Profile: Guide SAR to Mitigate advanced_analysis->risk_assessment

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-[4-(Pyridin-2-yl)piperazin-1-yl]cyclohexan-1-ol

This guide outlines the safety, handling, and disposal protocols for 2-[4-(Pyridin-2-yl)piperazin-1-yl]cyclohexan-1-ol .[1] As a Senior Application Scientist, I have synthesized this information based on the compound's s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the safety, handling, and disposal protocols for 2-[4-(Pyridin-2-yl)piperazin-1-yl]cyclohexan-1-ol .[1]

As a Senior Application Scientist, I have synthesized this information based on the compound's structural classification as a Vesamicol analog and a substituted piperazine . Because specific toxicological data (SDS) for this exact CAS is often limited in public repositories, this guide applies a Control Banding approach, treating the substance as a Potent CNS-Active Agent and a Corrosive/Sensitizer .[1]

Executive Safety Summary

  • Primary Hazard Class: Neurotoxic (Presumed) & Corrosive/Irritant .

  • Biological Target: High probability of activity at the Vesicular Acetylcholine Transporter (VAChT) and Serotonin (5-HT) Receptors .[1]

  • Critical Action: Do not handle on an open bench. Use a Chemical Fume Hood or Glovebox.

  • Skin Absorption: High risk due to the lipophilic cyclohexanol moiety facilitating dermal penetration of the piperazine pharmacophore.

Part 1: Hazard Identification & Risk Assessment

To understand the safety requirements, we must deconstruct the molecule into its functional pharmacophores. This is not just a chemical; it is a biological effector.

Structural Deconstruction & Causality
Structural MotifAssociated HazardSafety Implication
Piperazine Ring Sensitizer / Corrosive Piperazines are known respiratory and skin sensitizers.[1][2] Direct contact may cause chemical burns (pH > 11) or allergic dermatitis [1].
Pyridine Moiety Toxic / Irritant Pyridine derivatives often carry hepatotoxic and neurotoxic risks. They contribute to the flammability and volatility of the precursor [2].
Cyclohexanol Core Lipophilicity Increases the ability of the molecule to cross the Blood-Brain Barrier (BBB) and skin, amplifying systemic toxicity [3].[1]
Vesamicol Homology Neurological Modulation As an analog of Vesamicol, this compound likely inhibits acetylcholine storage, potentially leading to presynaptic neuromuscular blockade [4].[1]
The "Presumed Potent" Protocol

Since this is a research chemical with an unestablished LD50, we apply Occupational Exposure Band (OEB) 4 standards:

  • OEL (Occupational Exposure Limit): Treat as < 1 µg/m³.

  • Containment: High.

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on standard lab coats. The combination of corrosivity and neuroactivity demands a barrier against both chemical burns and systemic absorption.

PPE Selection Table
Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory PAPR (Powered Air Purifying Respirator) with HEPA/Organic Vapor cartridges OR work strictly in a Class II Type B2 BSC .[1]N95 masks are insufficient for potent neurotoxins in powder form. Positive pressure prevents inward leakage.
Dermal (Hands) Double Gloving Protocol: 1. Inner: Nitrile (4 mil)2. Outer: Long-cuff Nitrile or Neoprene (8 mil)Change outer gloves every 30 mins.[1]Piperazine derivatives can permeate thin nitrile. Double gloving provides a breakthrough time buffer and allows outer glove removal without skin exposure.
Ocular Chemical Splash Goggles (Indirect Vent).Safety glasses do not seal against vapors or fine powders. Piperazines are severely damaging to corneal tissue [5].
Body Tyvek® 400 (or equivalent) Coverall or a back-closing gown with sealed cuffs.[1]Prevents dust accumulation on street clothes. Standard cotton lab coats absorb liquids and hold them against the skin.

Part 3: Operational Protocols & Engineering Controls

The "Logic of Containment" Diagram

The following workflow illustrates the decision-making process for handling this compound safely.

SafetyLogic Start Start: Handling 2-[4-(Pyridin-2-yl)piperazin-1-yl]cyclohexan-1-ol FormCheck Is the compound in Powder or Liquid form? Start->FormCheck Powder Powder / Solid FormCheck->Powder Liquid Liquid / Solution FormCheck->Liquid Weighing Weighing Operations: MUST use Static-Free Balance inside Fume Hood or Glovebox (Iso-3) Powder->Weighing High Inhalation Risk Usage Experimental Use: Keep vessels capped. Use Luer-lock syringes to prevent spray. Liquid->Usage Splash Risk Solubilization Solubilization: Dissolve in DMSO or Ethanol immediately. Avoid generating aerosols. Weighing->Solubilization Solubilization->Usage Spill Spill Event: Do NOT wipe with paper towels. Neutralize with weak acid (Citric) if powder. Absorb with Chem-Pads. Usage->Spill If Accident Disposal Disposal: Segregate as 'Acute Toxin'. Incineration ONLY. Usage->Disposal Spill->Disposal

Figure 1: Decision logic for handling potent piperazine/vesamicol analogs.

Step-by-Step Handling Procedures

A. Weighing & Solubilization (Critical Step)

  • Risk: Static electricity can cause the powder to "jump," creating an aerosol cloud.

  • Protocol:

    • Place an anti-static gun or ionizer inside the fume hood/balance enclosure.

    • Tare the vial before opening the stock container.

    • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

    • Once weighed, immediately add solvent (DMSO is preferred for stability and reduced volatility compared to ethanol) to the vial to trap the powder in solution.

    • Self-Validating Check: Wipe the exterior of the vial with a solvent-dampened Kimwipe and check under UV light (if the compound is fluorescent, which many pyridines are) to ensure no exterior contamination.[1]

B. Deactivation & Spill Cleanup

  • Chemistry: Piperazines are basic amines.

  • Decontamination Solution: 10% Citric Acid (to neutralize the base) followed by soap and water. Avoid using bleach (Sodium Hypochlorite) initially, as it can react with amines to form chloramines, which are toxic gases [6].[1]

  • Spill Protocol:

    • Evacuate the immediate area if the spill is >100 mg of powder outside a hood.

    • Cover liquid spills with Chem-Sorb or vermiculite.

    • For powder spills, cover with a wet paper towel (dampened with water) to prevent dust generation, then wipe up.

Part 4: Waste Disposal & Environmental Stewardship

Because this compound is a CNS-active agent, it poses a significant risk to aquatic life if leached into the water table.[1]

  • Classification: Treat as RCRA P-Listed equivalent (Acutely Hazardous).

  • Segregation:

    • Do NOT mix with general organic solvents if possible. Keep in a separate "High Potency/Toxin" waste stream.

    • Label clearly: "Contains Vesamicol Analog – Neurotoxin – Do Not Drain."

  • Destruction Method: Incineration is the only acceptable disposal method.[3] Chemical deactivation is unreliable for complex heterocyclic rings.

References

  • European Chemicals Agency (ECHA). Piperazine: Substance Information & Harmonized Classification. Available at: [Link][1]

  • PubChem. 1-(2-Pyridyl)piperazine Compound Summary. National Library of Medicine. Available at: [Link][1]

  • Hefnawy, M. M., & Aboul-Enein, H. Y. (2004).[1] A validated LC method for the determination of vesamicol enantiomers in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Prior, C., et al. (1992). Vesamicol, an inhibitor of acetylcholine storage, blocks neuromuscular transmission.[1] Journal of Physiology. Available at: [Link]

  • National Institute for Occupational Safety and Health (NIOSH). Pocket Guide to Chemical Hazards: Piperazine dihydrochloride. Available at: [Link][1]

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press.[4] Available at: [Link][1]

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